3-Hydroxy-1-methylpyridazin-6(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-5(9)3-2-4(8)6-7/h2-3H,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAECOHJYXUJDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202741 | |
| Record name | 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-01-1 | |
| Record name | 1,2-Dihydro-1-methyl-3,6-pyridazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl maleic hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Pyridazinedione, 1,2-dihydro-1-methyl- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5436-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1-methylpyridazin-6(1H)-one
This whitepaper provides a comprehensive overview of the synthetic protocol for 3-Hydroxy-1-methylpyridazin-6(1H)-one, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The pyridazinone scaffold is a "privileged structure" known for its interaction with a diverse range of biological targets.[1] This guide details the primary synthetic route, experimental procedures, and relevant data.
Synthetic Pathway Overview
The most direct and efficient synthesis of this compound involves the cyclocondensation reaction of maleic anhydride with methylhydrazine. This reaction proceeds via nucleophilic attack of the hydrazine on the anhydride, followed by intramolecular cyclization and dehydration to form the stable pyridazinone ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% |
| Methylhydrazine | CH₆N₂ | 46.07 | ≥98% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% |
2.2. Procedure
A solution of maleic anhydride (9.81 g, 0.1 mol) is prepared in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this stirring solution, methylhydrazine (4.61 g, 0.1 mol) is added dropwise at room temperature. An exothermic reaction is typically observed. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is then recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified this compound. The purified product is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven.
Caption: Experimental workflow for the synthesis of this compound.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Reactant Quantities | |
| Maleic Anhydride | 0.1 mol (9.81 g) |
| Methylhydrazine | 0.1 mol (4.61 g) |
| Reaction Conditions | |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118 °C) |
| Reaction Time | 2 - 4 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Expected Yield | 75-85% |
| Melting Point | 210-212 °C[2] |
General Synthesis of Pyridazinones
The synthesis of the pyridazinone core is a versatile process with several established routes. These methods are crucial for developing a wide array of pyridazinone derivatives for pharmacological studies.[3][4]
Common synthetic strategies include:
-
From Ketoacids: The reaction of γ-ketoacids with hydrazine hydrate or its derivatives is a fundamental method for constructing the pyridazinone ring.[5]
-
From Furanones: Substituted furanones can be converted to pyridazinones by reaction with hydrazine hydrate.[5]
-
From Diketones: 1,4-Diketones can also serve as precursors for the synthesis of pyridazinones upon treatment with hydrazine derivatives.[5]
-
One-Pot Reactions: Methods involving a one-pot reaction of components like acetophenones, glyoxylic acid, and hydrazine hydrate have also been developed.[5]
Caption: Logical relationship of general pyridazinone synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5436-01-1 [amp.chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of 1-Methyl-3,6-pyridazinedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3,6-pyridazinedione, a derivative of maleic hydrazide, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core chemical properties, including its structure, physicochemical characteristics, and spectral data. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and application.
Chemical Structure and Identification
1-Methyl-3,6-pyridazinedione, also known as N-methyl maleic hydrazide, possesses a pyridazine ring system with two carbonyl groups at positions 3 and 6, and a methyl group attached to one of the nitrogen atoms.
Systematic Name: 1-methyl-1,2-dihydropyridazine-3,6-dione Molecular Formula: C₅H₆N₂O₂ Molecular Weight: 126.11 g/mol CAS Number: 5436-01-1
Physicochemical Properties
A summary of the key physicochemical properties of 1-methyl-3,6-pyridazinedione is provided in Table 1.
Table 1: Physicochemical Properties of 1-Methyl-3,6-pyridazinedione
| Property | Value | Reference |
| Melting Point | 244 °C (decomposes) | [No specific citation found in search results] |
| Boiling Point | 260.1 °C at 760 mmHg | [No specific citation found in search results] |
| Density | 1.263 g/cm³ | [No specific citation found in search results] |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic Data
The structural elucidation of 1-methyl-3,6-pyridazinedione is supported by various spectroscopic techniques.
Mass Spectrometry
Mass spectral data for 1-methyl-3,6-pyridazinedione is available, with numerous spectra accessible through databases such as mzCloud.[1] This data is crucial for confirming the molecular weight and fragmentation pattern of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for 1-methyl-3,6-pyridazinedione were not found in the literature search, the expected chemical shifts can be predicted based on the analysis of related pyridazinone derivatives.[2]
-
¹H NMR: The proton spectrum is expected to show signals corresponding to the methyl group protons and the vinyl protons on the pyridazine ring. The exact chemical shifts would be influenced by the electronic environment.
-
¹³C NMR: The carbon spectrum would display signals for the methyl carbon, the two carbonyl carbons, and the two vinyl carbons of the heterocyclic ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1-methyl-3,6-pyridazinedione is expected to exhibit characteristic absorption bands for the following functional groups:
-
C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups.
-
C-N stretching: Absorption bands in the region of 1000-1350 cm⁻¹.
-
C-H stretching: Absorption bands around 2850-3000 cm⁻¹ for the methyl group.
Experimental Protocols
Synthesis of 1-Methyl-3,6-pyridazinedione
A general method for the synthesis of N-substituted pyridazinediones involves the reaction of maleic anhydride with a substituted hydrazine. For the synthesis of 1-methyl-3,6-pyridazinedione, methylhydrazine would be the appropriate reagent.
Reaction Scheme:
Caption: A general reaction scheme for the synthesis of 1-methyl-3,6-pyridazinedione.
Detailed Protocol:
A specific, detailed experimental protocol for the synthesis of 1-methyl-3,6-pyridazinedione was not found in the provided search results. The following is a generalized procedure based on the synthesis of related compounds and should be optimized.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Methylhydrazine: Slowly add methylhydrazine (1 equivalent) to the solution at room temperature with constant stirring. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) to yield pure 1-methyl-3,6-pyridazinedione.
Biological Activity and Potential Applications
The biological activities of pyridazine and pyridazinone derivatives are well-documented, with various compounds exhibiting analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[3] The parent compound, maleic hydrazide, is known to be a plant growth regulator that inhibits cell division.[4][5] It has been shown to be a clastogenic agent, causing chromosome breaks.[6][7]
The introduction of a methyl group to the nitrogen atom may alter the biological activity profile of the parent molecule. However, specific studies on the pharmacological effects and mechanism of action of 1-methyl-3,6-pyridazinedione are limited in the available literature. Further research is required to elucidate its potential as a therapeutic agent.
Signaling Pathways and Mechanism of Action
Due to the limited specific biological data for 1-methyl-3,6-pyridazinedione, no established signaling pathways or detailed mechanisms of action can be described at this time. The known clastogenic effects of its parent compound, maleic hydrazide, suggest a potential interaction with DNA replication and cell cycle machinery.
Conclusion
1-Methyl-3,6-pyridazinedione is a compound of interest with a foundation in the well-studied pyridazinedione scaffold. This guide has summarized its core chemical properties and provided a general framework for its synthesis. The lack of specific biological and spectral data highlights a significant opportunity for future research. Elucidating the precise pharmacological profile and mechanism of action of this compound will be crucial for unlocking its potential in drug discovery and development.
Future Directions
-
Detailed spectroscopic characterization (¹H NMR, ¹³C NMR, FTIR) of 1-methyl-3,6-pyridazinedione.
-
Optimization and detailed reporting of the synthetic protocol.
-
In-vitro and in-vivo studies to determine the biological activity profile, including cytotoxicity, and potential therapeutic effects.
-
Investigation into the mechanism of action and identification of molecular targets and affected signaling pathways.
Caption: A logical workflow for future research on 1-methyl-3,6-pyridazinedione.
References
- 1. mzCloud – 1 Methyl 3 6 1H 2H pyridazinedione [mzcloud.org]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Maleic hydrazide - Wikipedia [en.wikipedia.org]
- 5. coresta.org [coresta.org]
- 6. researchgate.net [researchgate.net]
- 7. Maleic hydrazide induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Methylmaleic Hydrazide (CAS 5436-01-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylmaleic hydrazide, with the CAS number 5436-01-1, is a derivative of maleic hydrazide, a well-known plant growth regulator. While the parent compound has been extensively studied, N-Methylmaleic hydrazide remains a compound of significant interest with a notable lack of comprehensive public data. This technical guide synthesizes the available information on N-Methylmaleic hydrazide, including its chemical and physical properties. Crucially, where specific data for the N-methylated form is unavailable, this guide provides context by referencing the known properties and biological activities of maleic hydrazide, highlighting the potential for comparative studies. This document also puts forth a detailed, plausible experimental protocol for its synthesis, derived from established chemical principles for related compounds.
Chemical and Physical Properties
N-Methylmaleic hydrazide, systematically named 1-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 5436-01-1 |
| IUPAC Name | 1-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | White Powder[1] |
| Melting Point | 213-219 °C[1] |
| SMILES | CN1NC(=O)C=CC1=O |
| InChI Key | UAECOHJYXUJDOF-UHFFFAOYSA-N |
| Assay (HPLC) | ≥96.0%[1] |
Synthesis of N-Methylmaleic Hydrazide
Proposed Reaction Scheme
The synthesis involves a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-substituted maleimides and related hydrazides.
Materials:
-
Maleic anhydride (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
Glacial acetic acid (solvent)
-
Anhydrous sodium acetate (optional, as a mild base)
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with gentle warming.
-
Addition of Methylhydrazine: Once the maleic anhydride has completely dissolved, allow the solution to cool to room temperature. Slowly add methylhydrazine (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if necessary.
-
Reaction: After the addition is complete, add anhydrous sodium acetate (0.1 eq, optional). Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, N-Methylmaleic hydrazide, is expected to precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified N-Methylmaleic hydrazide in a vacuum oven. The final product should be a white to off-white powder. Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Reactivity and Potential Biological Activity
Reactivity
Based on its chemical structure, N-Methylmaleic hydrazide is expected to exhibit reactivity characteristic of cyclic hydrazides and α,β-unsaturated carbonyl compounds. The presence of the amide-like functionality and the double bond suggests potential for various chemical transformations. However, specific studies detailing the reaction mechanisms of N-Methylmaleic hydrazide are currently lacking in the scientific literature.
Biological Activity: A Comparative Outlook
There is a significant gap in the literature regarding the specific biological activities of N-Methylmaleic hydrazide. To provide a framework for future research, it is pertinent to consider the well-documented biological effects of its parent compound, maleic hydrazide.
Maleic hydrazide is widely used as a plant growth regulator and herbicide. Its mode of action is believed to involve the inhibition of cell division in plants.[2] Studies have shown that maleic hydrazide can act as an inhibitor of nucleic acid and protein synthesis.[3][4] Furthermore, it has been identified as a chromosome-breaking agent in higher plants.[3][4]
The introduction of a methyl group to the hydrazide nitrogen in N-Methylmaleic hydrazide could potentially alter its biological activity in several ways:
-
Lipophilicity: The methyl group increases the lipophilicity of the molecule, which may affect its ability to cross cell membranes and interact with intracellular targets.
-
Steric Hindrance: The methyl group could introduce steric hindrance, potentially altering the binding affinity of the molecule to its biological targets compared to the unsubstituted maleic hydrazide.
-
Metabolism: The N-methyl group could influence the metabolic fate of the compound in biological systems.
Given the known cytotoxic effects of maleic hydrazide on various cell lines, it is plausible that N-Methylmaleic hydrazide may also exhibit cytotoxic properties.[3] However, without specific experimental data, this remains speculative.
Experimental Protocols for Biological Evaluation (Hypothetical)
Due to the absence of published studies on the biological activity of N-Methylmaleic hydrazide, the following are proposed experimental protocols that could be employed to investigate its potential cytotoxic and enzyme inhibitory effects.
Cytotoxicity Assay
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be used to assess the cytotoxic effects of N-Methylmaleic hydrazide on various cancer cell lines.
Workflow:
Enzyme Inhibition Assay
Given that many hydrazide-containing compounds are known to be enzyme inhibitors, an assay to screen N-Methylmaleic hydrazide against a panel of relevant enzymes (e.g., kinases, proteases) would be valuable. The specific protocol would depend on the enzyme being targeted.
Conclusion and Future Directions
N-Methylmaleic hydrazide (CAS 5436-01-1) is a chemical entity with established physical properties but a significant lack of publicly available data regarding its synthesis, reactivity, and biological activity. This technical guide has provided a comprehensive overview of the existing information and has proposed a detailed synthetic protocol based on sound chemical principles. The biological activities of the parent compound, maleic hydrazide, suggest that N-Methylmaleic hydrazide may possess interesting pharmacological properties, particularly in the areas of oncology and agrochemicals.
Future research should focus on:
-
The validation and optimization of the proposed synthetic route for N-Methylmaleic hydrazide.
-
A thorough investigation of its reactivity and chemical stability.
-
Comprehensive screening of its biological activities, including its effects on various cell lines and enzyme systems.
-
Comparative studies with maleic hydrazide to elucidate the structure-activity relationship and the impact of N-methylation.
Such studies will be instrumental in unlocking the potential of N-Methylmaleic hydrazide for applications in drug development and other scientific disciplines.
References
The Biological Activity of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Whitepaper for Drug Discovery Professionals
Abstract
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the biological activity of a specific derivative, 3-Hydroxy-1-methylpyridazin-6(1H)-one (CAS 5436-01-1). While direct research on this compound is limited, this paper will explore its potential biological activities by examining the known effects of its parent compound, maleic hydrazide, and the broader class of N-substituted pyridazinone derivatives. This guide will also provide detailed experimental protocols and conceptual signaling pathways to facilitate future research and drug development efforts centered on this chemical class.
Introduction to the Pyridazinone Scaffold
Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of pharmacology. The core structure, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group, serves as a versatile scaffold for the development of novel therapeutic agents.[1] The inherent chemical properties of the pyridazinone ring allow for diverse substitutions, leading to a wide spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[1][2]
This whitepaper specifically addresses this compound, a simple N-methylated derivative of the pyridazinone family. While this particular molecule is not extensively studied, its structural similarity to other biologically active pyridazinones suggests a potential for interesting pharmacological properties.
Biological Activity Profile
Insights from the Parent Compound: Maleic Hydrazide
This compound is the N-methylated analog of maleic hydrazide.[3] Maleic hydrazide is primarily known for its use as a plant growth regulator and herbicide.[4][5] Its mechanism of action in plants is believed to involve the inhibition of DNA synthesis and cell division, and it has been shown to have genotoxic and chromosome-breaking effects in plant cells.[6][7] While the direct translation of these activities to human pharmacology is not straightforward, the fundamental effect on cell proliferation suggests that derivatives could be explored for anticancer properties. However, concerns about potential mutagenicity and carcinogenicity have been raised for maleic hydrazide, although evidence in humans is lacking.[8]
Broader Activities of N-Substituted Pyridazinone Derivatives
The methylation at the N1 position of the pyridazinone ring in this compound is a key structural feature. The biological activities of various N-substituted pyridazinone derivatives have been reported, providing a basis for postulating the potential activities of the title compound.
-
Anti-inflammatory and Analgesic Activity: Many pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.[9]
-
Cardiovascular Effects: Certain pyridazinone derivatives have been developed as cardiotonic agents and vasodilators.[1][2]
-
Anticancer Activity: The antiproliferative effects of some pyridazinone derivatives have been documented, with mechanisms including the inhibition of various kinases and other enzymes involved in cancer cell growth and survival.[2]
-
Antimicrobial Activity: The pyridazinone scaffold has also been incorporated into compounds with antibacterial and antifungal properties.[1]
Quantitative Data on Related Pyridazinone Derivatives
Direct quantitative biological data for this compound is not available in the current literature. However, to provide a framework for the potential potency of this class of compounds, the following table summarizes data for other pyridazinone derivatives.
| Derivative Class | Target | Assay | Activity (IC50/EC50) | Reference |
| 3-piperazin-1-yl-1H-pyridazin-6-one derivatives | COX-2 | Colorimetric Inhibitor Screening | IC50 values in the low micromolar range have been reported for some derivatives. | [9] |
| Pyridazin-3-one tethered thiosemicarbazides | Vasodilation | Isolated Rat Thoracic Aorta | EC50 values ranging from 0.0025 to 2.9480 µM. | [10] |
| 1-methoxyphenylpyridazine-6-ones | Cytotoxicity | Human KB and HeLa cell lines | ED50 values between 0.025 and 1.1 µg/mL. | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to characterize the biological activity of this compound. These protocols are based on established methods for similar compounds.[9]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of a test compound on COX-1 and COX-2 enzymes.
-
Objective: To quantify the COX inhibitory activity of this compound.
-
Methodology: A colorimetric COX inhibitor screening assay kit can be utilized.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and add a colorimetric substrate to measure the peroxidase activity.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay assesses the effect of a test compound on the viability and metabolic activity of cancer cells.
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., HT-29, A549) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Screening
Caption: A generalized workflow for the initial in vitro screening of this compound.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: A potential mechanism of anti-inflammatory action via inhibition of the COX-2 pathway.
Conclusion and Future Directions
While this compound remains a relatively unexplored molecule, its structural relationship to the broadly active pyridazinone family suggests significant potential for pharmacological activity. The known effects of its parent compound, maleic hydrazide, on cell division, coupled with the diverse activities of other N-substituted pyridazinones, point towards promising avenues for future research, particularly in the areas of anti-inflammatory and anticancer drug discovery.
The experimental protocols and conceptual frameworks provided in this whitepaper are intended to serve as a guide for researchers and drug development professionals to unlock the therapeutic potential of this compound and related compounds. Further investigation through the outlined in vitro assays is a critical next step in characterizing the biological profile of this intriguing molecule.
References
- 1. sarpublication.com [sarpublication.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 5436-01-1|this compound [rlavie.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. Maleic hydrazide [sitem.herts.ac.uk]
- 6. Cytotoxic effects of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maleic hydrazide induces genotoxic effects but no DNA damage detectable by the comet assay in tobacco and field beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of environmental and health risks of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Guide to Their Synthesis, Biological Activities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[1][2][3] This technical guide focuses on the structural analogs of 3-Hydroxy-1-methylpyridazin-6(1H)-one, providing an in-depth overview of their synthesis, diverse biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration of novel therapeutic agents.
Synthesis of Pyridazinone Analogs
The synthesis of pyridazinone derivatives often commences from readily available starting materials such as 4-oxo-4-phenylbutanoic acid or through the modification of the pyridazinone core.[4] A general synthetic route involves the condensation of a dicarbonyl compound with hydrazine hydrate or its derivatives.[5][6] For instance, 6-substituted phenyl-3(2H)-pyridazinones can be prepared by reacting glyoxylic acid with acetophenones, followed by treatment with hydrazine hydrate.[6] Further modifications, such as chlorination using phosphorus oxychloride, allow for the introduction of various substituents at different positions of the pyridazinone ring, leading to a diverse library of analogs.[6][7]
A common precursor for many pyridazinone derivatives is maleic hydrazide, which can be N-alkylated or otherwise functionalized. The reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol is another effective method for preparing specific pyridazinone scaffolds.[7] Subsequent reactions, such as treatment with phosphorus oxychloride, can convert the pyridazinone to a 3-chloropyridazine derivative, which serves as a versatile intermediate for further nucleophilic substitution reactions.[7]
Biological Activities and Quantitative Data
Structural analogs of this compound exhibit a wide array of biological activities, including anti-inflammatory, cardiovascular, anticancer, and neuroprotective effects.[3][8] The following tables summarize the quantitative data for various analogs across different therapeutic areas.
Table 1: Anti-inflammatory Activity of Pyridazinone Analogs
| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| 5a | COX-2 | In vitro human COX inhibition | 0.77 | 16.70 | [9] |
| 5f | COX-2 | In vitro human COX inhibition | 1.89 | 13.38 | [9] |
| 6b | COX-2 | In vitro COX inhibition | 0.18 | 6.33 | [10] |
| Celecoxib | COX-2 | In vitro human COX inhibition | 0.35 | 37.03 | [9] |
| Indomethacin | COX-1/COX-2 | In vitro human COX inhibition | 0.42 (COX-2) | 0.50 | [9] |
| 4ba | PDE4B | In vitro PDE4 inhibition | 0.251 | - | [11] |
| Roflumilast | PDE4 | In vitro PDE4 inhibition | - | - | [11] |
Table 2: Cardiovascular Activity of Pyridazinone Analogs
| Compound ID | Activity | Assay Type | EC50 (µM) | Reference |
| 4f | Vasorelaxant | Isolated rat thoracic aorta | 0.0136 | [1][12] |
| 4h | Vasorelaxant | Isolated rat thoracic aorta | 0.0117 | [1][12] |
| 5d | Vasorelaxant | Isolated rat thoracic aorta | 0.0053 | [1][12] |
| 5e | Vasorelaxant | Isolated rat thoracic aorta | 0.0025 | [1][12] |
| Acid 5 | Vasorelaxant | Isolated rat thoracic aorta | 0.339 | [13] |
| Ester 4 | Vasorelaxant | Isolated rat thoracic aorta | 1.225 | [13] |
| Hydralazine | Vasorelaxant | Isolated rat thoracic aorta | 18.210 | [13] |
| Nitroglycerin | Vasorelaxant | Isolated rat thoracic aorta | 0.1824 | [1] |
Table 3: Anticancer Activity of Pyridazinone Analogs
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 17 | MCF-7, A549, HepG2, HCT116 | In vitro cytotoxicity | Potent (specific values not provided) | [14] |
| 10l | A549/ATCC | Cell cycle analysis | - | [15] |
| Olaparib | - | PARP inhibitor | 0.015 | [16] |
| Talazoparib | - | PARP inhibitor | 0.0002 | [16] |
Experimental Protocols
General Synthesis of 6-Substituted Phenyl-3(2H)-pyridazinones
A mixture of glyoxylic acid and a substituted acetophenone is reacted, followed by treatment with hydrazine hydrate to yield the corresponding 6-substituted phenyl-3(2H)-pyridazinone. The resulting solid is typically purified by recrystallization.[6]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the test compounds to inhibit COX-1 and COX-2 is determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX.
-
Prepare various concentrations of the test compounds.
-
Add the purified COX-1 or COX-2 enzyme to the wells of a microplate and incubate at room temperature.
-
Add the test compounds to the wells and pre-incubate at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm to determine peroxidase activity.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[8][17]
Ex Vivo Vasodilation Assay
The vasorelaxant activity of the compounds is assessed using isolated arterial rings from rats.
-
Suspend aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension.
-
Pre-contract the rings with phenylephrine.
-
Add cumulative concentrations of the test compound to the organ bath and record the isometric tension changes.
-
Calculate the percentage of relaxation relative to the pre-contraction and determine the EC50 value.[18]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT assay.
-
Seed cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability.[19]
Phosphodiesterase (PDE4) Inhibition Assay
The inhibitory activity of the compounds against PDE4 is determined using a non-radioactive assay.
-
Incubate the PDE4B enzyme with the test compounds at various concentrations.
-
Initiate the reaction by adding the substrate (cAMP).
-
Measure the amount of remaining substrate or the product formed to determine the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[11]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridazinone analogs stem from their ability to modulate various cellular signaling pathways.
Anti-inflammatory Pathway
Many pyridazinone derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[8][11] COX-2 is an inducible enzyme responsible for the production of prostaglandins during inflammation. Selective COX-2 inhibitors can reduce inflammation with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.[9] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][11] Some pyridazinone analogs have also been shown to inhibit the p38 MAP kinase pathway, which plays a crucial role in the production of inflammatory cytokines.[20]
Cardiovascular Pathway
The cardiovascular effects of pyridazinone derivatives, particularly their vasodilator activity, are often mediated through the modulation of endothelial nitric oxide synthase (eNOS) and phosphodiesterase (PDE) activity.[1][16] Some analogs have been shown to increase the expression of eNOS mRNA, leading to an increased production of nitric oxide (NO), a potent vasodilator.[1] Others act as PDE inhibitors, particularly PDE3 and PDE5, which are prevalent in cardiovascular tissues. Inhibition of these PDEs leads to an increase in intracellular cGMP, resulting in smooth muscle relaxation and vasodilation.[16]
Anticancer Pathway
The anticancer activity of pyridazinone derivatives is multifaceted, involving the inhibition of various kinases and other crucial cellular targets. Some analogs have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[15] By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to the tumor, thereby inhibiting its growth and metastasis. Other pyridazinone-based compounds act as poly (ADP-ribose) polymerase (PARP) inhibitors, which are particularly effective in cancers with deficiencies in DNA repair mechanisms.[16] Additionally, some derivatives have been shown to induce cell cycle arrest and upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2, leading to programmed cell death in cancer cells.[15]
Conclusion
The structural analogs of this compound represent a versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their diverse pharmacological activities, coupled with well-defined structure-activity relationships, provide a solid foundation for the rational design of novel and more potent drug candidates. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, offering valuable insights for researchers dedicated to advancing the field of drug discovery. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of the pyridazinone scaffold.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors | MDPI [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of pyridazinone derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. From their initial discovery to their diverse applications in modern drug development, this document outlines the synthesis, biological activities, and mechanisms of action of these versatile molecules. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the pursuit of novel therapeutics.
Discovery and Historical Perspective
The journey of pyridazinone derivatives began in the early 20th century with the initial synthesis and characterization of the core pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms. However, it was the exploration of the pyridazin-3(2H)-one scaffold that unlocked a vast array of biological activities. Early research in the mid-20th century focused on the synthesis of simple pyridazinone structures, often as chemical curiosities. It was not until the latter half of the century that the therapeutic potential of these compounds began to be realized, with investigations into their effects on the cardiovascular system. This led to the discovery of pyridazinone derivatives with potent antihypertensive and cardiotonic properties. As synthetic methodologies advanced, so did the ability to create more complex and diverse libraries of pyridazinone analogs. This has resulted in the identification of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Today, the pyridazinone core is recognized as a "privileged scaffold" in medicinal chemistry, continually serving as a foundation for the design of new and improved therapeutic agents.[1][2][3][4][5][6]
Synthetic Methodologies
The versatility of the pyridazinone scaffold is, in part, due to the numerous synthetic routes available for its construction and modification. The most common and foundational method involves the condensation of a γ-ketoacid with hydrazine or its derivatives.
General Synthesis of 6-Substituted-4,5-dihydropyridazin-3(2H)-ones from γ-Ketoacids
A widely employed method for the synthesis of the pyridazinone core involves the cyclocondensation of a γ-ketoacid with hydrazine hydrate. This straightforward reaction provides a reliable route to 6-substituted 4,5-dihydropyridazin-3(2H)-ones.
Experimental Protocol: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Standard reflux and filtration apparatus
-
Ice-water bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in 100 mL of ethanol.
-
To the stirred solution, add hydrazine hydrate (6.25 g, 0.1 mol of an 80% solution) dropwise. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Following the reflux period, allow the reaction mixture to cool to room temperature.
-
Place the flask in an ice-water bath to facilitate the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Dry the product, 6-methyl-4,5-dihydropyridazin-3(2H)-one, under vacuum to yield a crystalline solid.
One-Pot Synthesis of 6-Substituted-3(2H)-pyridazinones from Ketones
An efficient one-pot synthesis allows for the creation of 6-substituted-3(2H)-pyridazinones directly from a ketone, glyoxylic acid, and hydrazine hydrate. This method is particularly useful for generating a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: One-Pot Synthesis of 6-(4-methoxyphenyl)-3(2H)-pyridazinone
Materials:
-
4-Methoxyacetophenone
-
Glyoxylic acid
-
Hydrazine hydrate
-
Glacial acetic acid (catalyst)
-
Microwave reactor (optional, can be adapted for conventional heating)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-methoxyacetophenone (1.50 g, 10 mmol), glyoxylic acid (0.92 g, 10 mmol), and a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (0.50 g, 10 mmol) to the mixture.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature to drive the reaction to completion (e.g., 120°C for 30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to afford 6-(4-methoxyphenyl)-3(2H)-pyridazinone.
Biological Activities and Therapeutic Applications
Pyridazinone derivatives have demonstrated a remarkable range of biological activities, leading to their investigation in numerous therapeutic areas.
Cardiovascular Effects
The initial therapeutic interest in pyridazinone derivatives was focused on their cardiovascular effects. Many compounds have been shown to possess potent vasodilatory and antihypertensive properties.[7]
A primary mechanism for the cardiotonic and vasodilatory effects of some pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to smooth muscle relaxation and vasodilation.
Table 1: In Vitro PDE3 Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 22 | PDE-III | 10 | - | - |
| 24a | cAMP PDE | - | Milrinone | - |
| 24b | cAMP PDE | - | Milrinone | - |
Data extracted from multiple sources.
Experimental Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)
Principle: This assay measures the inhibition of PDE3 activity by quantifying the hydrolysis of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE3, the resulting fluorescent monophosphate binds to a binding agent, causing a change in fluorescence polarization. Inhibitors of PDE3 prevent this hydrolysis, resulting in a stable, low fluorescence polarization signal.
Materials:
-
Recombinant human PDE3A or PDE3B
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Binding agent for fluorescent monophosphate
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test pyridazinone derivatives (dissolved in DMSO)
-
Known PDE3 inhibitor (e.g., Milrinone, Cilostazol) for positive control
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test pyridazinone derivatives and the positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 5 µL of the diluted compounds or controls to the wells of the 384-well microplate.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the binding agent solution to each well.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization of each well using appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[1]
The vasodilatory effects of pyridazinone derivatives translate to in vivo antihypertensive activity.
Table 2: In Vivo Antihypertensive Activity of Selected Pyridazinone Derivatives
| Compound | Method | % Reduction in MABP | Reference Compound | % Reduction in MABP |
| 11 | Tail-cuff | 41.84 | Propranolol | 41.40 |
| 12 | Tail-cuff | 40.98 | Hydralazine | 40.76 |
MABP: Mean Arterial Blood Pressure. Data extracted from multiple sources.[7]
Experimental Protocol: In Vivo Antihypertensive Activity (Tail-Cuff Method)
Principle: This non-invasive method measures the systolic blood pressure and heart rate of a conscious rodent by using a tail cuff to occlude and then release blood flow in the tail artery.
Animals:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
Procedure:
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment.
-
On the day of the experiment, record the basal blood pressure and heart rate of each rat.
-
Administer the test pyridazinone derivative or vehicle control orally or intraperitoneally. A standard antihypertensive drug (e.g., hydralazine) should be used as a positive control.
-
Measure the blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Calculate the percentage reduction in mean arterial blood pressure for each treatment group compared to the vehicle control group.[3][8][9]
Anticancer Activity
More recently, pyridazinone derivatives have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[7]
Many pyridazinone-based anticancer agents function by inhibiting tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these kinases is a common feature of many cancers.
Table 3: Tyrosine Kinase Inhibitory Activity of Selected Pyridazinone Derivatives
| Compound | Target | IC50 (nM) | Disease Model | TGI (%) |
| 37 | BTK | 2.1 | - | - |
| 38 | FGFR | - | NCI-H1581 xenograft | 91.6 |
BTK: Bruton's Tyrosine Kinase; FGFR: Fibroblast Growth Factor Receptor; TGI: Tumor Growth Inhibition. Data extracted from multiple sources.[7]
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (e.g., VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific tyrosine kinase. The amount of phosphorylation is quantified, often using an antibody-based detection method or by measuring ATP consumption.
Materials:
-
Recombinant human tyrosine kinase (e.g., VEGFR-2)
-
Kinase buffer
-
ATP
-
Poly(Glu,Tyr) 4:1 or other suitable substrate
-
Test pyridazinone derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Add test compounds at various concentrations to the wells of a microplate.
-
Add the tyrosine kinase enzyme to all wells except for the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like the ADP-Glo™ kit. This involves a two-step process to deplete remaining ATP and then convert ADP to ATP for a luciferase-based light-producing reaction.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[10]
Signaling Pathways and Mechanisms of Action
The diverse biological effects of pyridazinone derivatives are a result of their interaction with various molecular targets and signaling pathways.
Vasodilation via PDE3 Inhibition
The inhibition of PDE3 by certain pyridazinone derivatives leads to an increase in intracellular cAMP. In vascular smooth muscle cells, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to muscle relaxation and vasodilation.
Caption: PDE3 Inhibition Pathway Leading to Vasodilation.
Anticancer Mechanism via FGFR Inhibition
In some cancers, aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway drives tumor growth and survival. Pyridazinone derivatives have been developed as potent FGFR inhibitors. By binding to the kinase domain of FGFR, these compounds block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby inhibiting cell proliferation and inducing apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. ijpsr.com [ijpsr.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Data of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic information for the compound 3-Hydroxy-1-methylpyridazin-6(1H)-one (CAS No. 5436-01-1). Despite a comprehensive search of publicly accessible scientific databases and literature, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra—for this specific compound remains largely unavailable.
This document serves to summarize the currently accessible information and provide general guidance on the expected spectroscopic characteristics and the methodologies that would be employed for a full spectral analysis. The content is structured to aid researchers in understanding the data landscape for this compound and to provide a framework for its experimental characterization.
Compound Identification
| IUPAC Name | This compound |
| Synonyms | 1-Methyl-3,6-pyridazinedione, N-Methylmaleic hydrazide |
| CAS Number | 5436-01-1 |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Structure |
Spectroscopic Data Summary
A thorough search did not yield specific, experimentally-derived NMR or IR spectra for this compound. However, predicted mass spectrometry data is available and can serve as a preliminary guide for experimental analysis.
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 127.0502 |
| [M+Na]⁺ | 149.0322 |
| [M-H]⁻ | 125.0356 |
Note: This data is based on computational predictions and awaits experimental verification.
Experimental Protocols for Spectroscopic Analysis
While specific protocols for this compound are not published, standard methodologies for the analysis of related pyridazinone derivatives can be applied.[1] These general procedures are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The spectrum would be expected to show signals corresponding to the methyl protons and the two vinyl protons on the pyridazinone ring. Chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
¹³C NMR: A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Signals for the methyl carbon, the two vinyl carbons, and the two carbonyl carbons would be anticipated.
2. Infrared (IR) Spectroscopy
An IR spectrum, typically obtained using an FTIR spectrometer with the sample prepared as a KBr pellet or a thin film, would be expected to show characteristic absorption bands for the following functional groups:
-
O-H stretching (broad band, ~3400-3200 cm⁻¹)
-
C-H stretching (for methyl and vinyl groups, ~3100-2850 cm⁻¹)
-
C=O stretching (strong bands for the two carbonyl groups, ~1700-1650 cm⁻¹)
-
C=C stretching (~1600 cm⁻¹)
3. Mass Spectrometry (MS)
Mass spectral analysis, likely using Electrospray Ionization (ESI), would be employed to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for obtaining the spectroscopic data discussed.
Caption: General workflow for NMR spectroscopy.
References
Physicochemical Properties of 1-Methyl-3,6-Pyridazinedione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-3,6-pyridazinedione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a general synthetic workflow.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 1-methyl-3,6-pyridazinedione.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Melting Point | 244 °C (decomposes) | [1] |
| Boiling Point | 260.1 °C at 760 mmHg | [1] |
| Density | 1.263 g/cm³ | [1] |
| logP (Octanol-Water Partition Coefficient) | -0.8 | [1] |
| Topological Polar Surface Area (TPSA) | 49.4 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Tautomerism
1-Methyl-3,6-pyridazinedione can exist in tautomeric forms. Computational studies on the related 4-methyl-3,6-pyridazinedione suggest that the diketo form is the most stable.[1] The tautomeric equilibrium can be influenced by the solvent and temperature. Experimental investigation of tautomerism can be carried out using techniques like ¹H NMR and X-ray diffraction to characterize the predominant forms in different conditions.[2]
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below.
Synthesis of 1-Methyl-3,6-pyridazinedione
A general and adaptable two-step synthetic protocol for N-substituted pyridazinones is as follows:
Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one
This procedure is adapted from the synthesis of 6-substituted pyridazinones from γ-keto acids.[3]
-
Materials: Levulinic acid (4-oxopentanoic acid), hydrazine hydrate, ethanol, ice-water bath, standard reflux and filtration glassware.
-
Procedure:
-
Dissolve levulinic acid in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and then in an ice-water bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the resulting 6-methylpyridazin-3(2H)-one under vacuum.
-
Step 2: N-Methylation
This procedure describes the N-alkylation of the pyridazinone core.
-
Materials: 6-Methylpyridazin-3(2H)-one, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a suitable base (e.g., potassium carbonate), and an anhydrous solvent (e.g., acetonitrile).
-
Procedure:
-
Suspend 6-methylpyridazin-3(2H)-one and the base in the anhydrous solvent in a round-bottom flask.
-
Add the methylating agent dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-methyl-3,6-pyridazinedione.
-
Purify the crude product by recrystallization or column chromatography.
-
Determination of Melting Point
The melting point can be determined using the capillary method as per pharmacopeia standards.[4]
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
A small, finely ground sample of 1-methyl-3,6-pyridazinedione is packed into a capillary tube to a height of 2-3 mm.
-
The capillary is placed in the heating block of the melting point apparatus.
-
The sample is heated at a constant rate (e.g., 1 °C/min).[4]
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
-
Determination of Solubility
The solubility of 1-methyl-3,6-pyridazinedione can be determined using an isothermal technique.[5]
-
Apparatus: Isothermal shaker, analytical balance, centrifuge, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of 1-methyl-3,6-pyridazinedione is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated in an isothermal shaker at a constant temperature until equilibrium is reached.
-
The suspension is then centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed and diluted.
-
The concentration of the dissolved compound in the diluted solution is quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
The solubility is then calculated from the concentration and the dilution factor.
-
Determination of pKa
The acid dissociation constant (pKa) can be determined using potentiometric titration or NMR spectroscopy.[6]
-
Apparatus: pH meter, burette, magnetic stirrer, NMR spectrometer.
-
Procedure (Potentiometric Titration):
-
A known concentration of 1-methyl-3,6-pyridazinedione is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Biological Context
Derivatives of the pyridazine scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] Specifically, certain pyridazinone-containing compounds have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[8] Other chiral pyridazin-3(2H)-ones have been shown to act as agonists for N-formyl peptide receptors (FPRs), which are involved in the inflammatory response.[9] While no specific signaling pathway has been definitively elucidated for 1-methyl-3,6-pyridazinedione itself, its structural similarity to these bioactive compounds suggests its potential for investigation in drug discovery programs targeting inflammation and related diseases.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of Pyridazinone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides a comprehensive overview of the key therapeutic targets of pyridazinone-based compounds, with a focus on their applications in oncology, cardiovascular diseases, and inflammatory conditions. This document details the mechanisms of action, summarizes quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Pyridazinone Compounds in Oncology
Pyridazinone derivatives have shown significant promise as anticancer agents by targeting several key proteins involved in cancer cell proliferation, survival, and DNA repair.
Tyrosine Kinase Inhibition
Pyridazinone-based compounds have been developed as potent inhibitors of various tyrosine kinases that are often dysregulated in cancer.
BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation and survival. Aberrant BCR signaling is a hallmark of many B-cell malignancies. Pyridazinone derivatives have been designed to irreversibly inhibit BTK.[1] For instance, a series of pyrazolo[3,4-d]pyridazinone derivatives have demonstrated potent BTK inhibition.[1]
Quantitative Data: BTK Inhibition
| Compound Class | Specific Compound | Target | IC50 | Reference |
| Pyrazolo[3,4-d]pyridazinone | Compound 37 | BTK | 2.1 nM | [1] |
| Imidazo[1,2-b]pyridazine | TM471-1 (Compound 22) | BTK | 1.3 nM |
Signaling Pathway: BTK in B-Cell Receptor Signaling
Caption: The BTK signaling pathway, a key driver in B-cell malignancies, is inhibited by pyridazinone compounds.
The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of FGFR.[2]
Quantitative Data: FGFR Inhibition
| Compound Class | Target | IC50 | Reference |
| Pyrazolo[3,4-d]pyridazinone | FGFR1 | 0.6 nM | |
| Pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) | FGFR1 | 0.6 nM |
Signaling Pathway: FGFR Signaling Cascade
Caption: Pyridazinone inhibitors block the FGFR signaling cascade, thereby affecting cancer cell growth and angiogenesis.
FER is a non-receptor tyrosine kinase implicated in cancer cell migration and metastasis. Pyrido-pyridazinone derivatives have been identified as potent FER inhibitors.[3][4]
Quantitative Data: FER Inhibition
| Compound Class | Specific Compound | Target | IC50 | Reference |
| Pyrido-pyridazinone | DS21360717 | FER | 0.5 nM | [3][4] |
| Pyrido-pyridazinone | DS08701581 | FER | <0.5 nM | [3][5] |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1, are critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality. Several pyridazinone-based PARP inhibitors are approved for clinical use.[2]
Quantitative Data: PARP Inhibition
| Compound | Target | IC50 | Clinical Use | Reference |
| Olaparib | PARP1/2 | 1.5 nM | Ovarian, Breast, Prostate, Pancreatic Cancer | [2] |
| Talazoparib | PARP1/2 | 0.2 nM | Breast Cancer | [2] |
| Fluzoparib | PARP1 | 1.46 nM | Ovarian, Breast, Gastric Cancer | [2] |
| E-7016 | PARP | 40 nM | Melanoma | [2] |
| Pyridopyridazinone (8a) | PARP-1 | 36 nM | Preclinical | |
| Tetrahydropyridopyridazinone (20w) | PARP-1 | <1 nM (Ki) | Preclinical |
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: Pyridazinone-based PARP inhibitors disrupt DNA repair mechanisms, leading to cancer cell death.
Tubulin Polymerization Inhibition
Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Pyridazinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6]
Quantitative Data: Tubulin Polymerization Inhibition
| Compound Class | Specific Compound | Target | IC50 | Reference |
| Quinoline-pyridazinone | Compound 43 | Human Pancreas Cancer (Panc-1) | 2.9 µM | [2] |
| Quinoline-pyridazinone | Compound 43 | Human Pancreas Cancer (Paca-2) | 2.2 µM | [2] |
| Quinoline-pyrrolone-pyridazinone conjugate | 25b | Tubulin Polymerization | 5.08 µM | [6] |
| Quinoline-pyrrolone-pyridazinone conjugate | 25c | Tubulin Polymerization | 3.4 µM | [6] |
| Quinoline-pyrrolone-pyridazinone conjugate | 25d | Tubulin Polymerization | 6.92 µM | [6] |
Pyridazinone Compounds in Cardiovascular Disease
The pyridazinone core is present in several cardiovascular drugs and investigational agents, primarily acting as vasodilators and antihypertensives.
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs, particularly PDE3 and PDE5, leads to increased levels of these second messengers, resulting in vasodilation and other cardiovascular effects.[2]
Quantitative Data: PDE Inhibition
| Compound Class | Specific Compound | Target | IC50 | Reference |
| Pyrazolo[3,4-d]pyridazinone | Compound 27 | PDE5 | 34 nM | [2] |
| 2-phenyl-3,6-pyridazinedione | Compound 28 | PDE5 | 22 nM | [2] |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one | 5r | PDE5 | 8.3 nM |
Signaling Pathway: PDE Inhibition and Vasodilation
Caption: Pyridazinone-based PDE inhibitors increase cyclic nucleotide levels, leading to vasodilation.
Direct Vasodilation and Angiotensin-Converting Enzyme (ACE) Inhibition
Some pyridazinone derivatives exhibit direct vasodilatory effects or act as inhibitors of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.[2]
Quantitative Data: Vasodilation and ACE Inhibition
| Compound Class | Specific Compound | Effect | IC50 | Reference |
| Dihydropyridazinone amide | Compound 9 | Vasodilation | 0.051 µM | [2] |
| N,O-dibenzyl derivative | Compound 10 | Vasodilation | 35.3 µM | [2] |
| Pyridazinone derivative | Compound 20 | ACE Inhibition | 5.78 µg/mL | [2] |
Pyridazinone Compounds in Inflammatory Diseases
Pyridazinone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
Quantitative Data: COX-2 Inhibition
| Compound Class | Specific Compound | Target | IC50 | Reference |
| Pyridazinone derivative | 56a | COX-2 | 0.11 µM | |
| Pyridazinone derivative | 58a | COX-2 | 0.24 µM | |
| Pyridazinone derivative | 9a | COX-2 | 15.50 nM | |
| Pyridazinone derivative | 12 | COX-2 | 17.10 nM | |
| Pyridazinone derivative | 5a | COX-2 | 0.77 µM | |
| Pyridazinone derivative | 5f | COX-2 | 1.89 µM |
Signaling Pathway: COX-2 in Inflammation
Caption: Selective inhibition of COX-2 by pyridazinone compounds reduces the production of inflammatory prostaglandins.
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is predominantly expressed in inflammatory and immune cells, where it regulates cAMP levels. Inhibition of PDE4 elevates cAMP, leading to a downstream anti-inflammatory response.
Quantitative Data: PDE4 Inhibition
| Compound Class | Specific Compound | Target | IC50 | Reference |
| Indole-pyridazinone | 4ba | PDE4B | 251 nM | |
| Pyrrolo[2,3-d]pyridazinone | 9e | PDE4B | 0.32 µM |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of pyridazinone compounds.
In Vitro Assays
Experimental Workflow: General In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for conducting in vitro enzyme inhibition assays to determine the potency of pyridazinone compounds.
These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Common formats include ELISA-based assays, fluorescence resonance energy transfer (FRET) assays, and luminescence-based assays that quantify ATP consumption.
PDE activity is often measured using fluorescence polarization (FP) assays. In these assays, a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate. Hydrolysis by PDE and subsequent binding of the product to a binding agent results in a change in fluorescence polarization, which is inhibited in the presence of a PDE inhibitor.
PARP activity can be assessed using colorimetric or fluorometric assays that measure the incorporation of NAD+ into poly(ADP-ribose) chains on a histone substrate.
The effect of compounds on tubulin polymerization can be monitored by measuring the change in turbidity (absorbance at 340 nm) of a purified tubulin solution over time. Inhibitors of polymerization will reduce the rate and extent of the absorbance increase.
This is a high-throughput screening platform to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines. Cells are incubated with the test compound for 48 hours, and cell viability is typically assessed using the sulforhodamine B (SRB) assay, which measures cellular protein content.
In Vivo Assays
This is a standard model for evaluating the anti-inflammatory activity of compounds. Carrageenan is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The test compound is administered prior to carrageenan injection, and the reduction in paw volume is measured over time as an indicator of anti-inflammatory efficacy.
To assess in vivo anticancer activity, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the pyridazinone compound, and tumor growth is monitored over time.
Conclusion
The pyridazinone scaffold represents a highly versatile platform for the development of novel therapeutics targeting a diverse range of proteins. The compounds have demonstrated significant potential in oncology, cardiovascular medicine, and the treatment of inflammatory diseases. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this promising class of molecules into clinical applications. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of pyridazinone derivatives.[2][7][8][9][10][11][12][13][14][15][16][17]
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Local anti-inflammatory effect and behavioral studies on new PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Silico Prediction of 3-Hydroxy-1-methylpyridazin-6(1H)-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 3-Hydroxy-1-methylpyridazin-6(1H)-one. The pyridazinone scaffold is a recognized pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-proliferative, and cardiovascular activities.[1][2][3] This document outlines a systematic, computer-aided approach to identify potential biological targets, predict pharmacokinetic properties, and elucidate possible mechanisms of action for this specific pyridazinone derivative. Detailed methodologies for key in silico experiments, including reverse docking, molecular docking, and ADMET prediction, are presented. All quantitative data is summarized in structured tables, and complex workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and replication by researchers in the field of drug discovery and development.
Introduction
This compound is a small heterocyclic molecule belonging to the pyridazinone class. The pyridazinone core is of significant interest in medicinal chemistry due to its presence in compounds exhibiting diverse biological activities.[3] These activities range from the inhibition of kinases like p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR) kinase to the modulation of cyclooxygenase (COX) enzymes and cholinesterases.[1][4][5][6][7] The versatility of the pyridazinone scaffold suggests that even simple derivatives such as this compound may possess therapeutically relevant bioactivities.
In silico methods offer a time- and cost-effective strategy to explore the pharmacological potential of chemical compounds. By leveraging computational models, it is possible to screen vast biological target spaces, predict binding affinities, and evaluate drug-likeness and potential toxicity profiles before embarking on extensive experimental validation. This guide details a structured in silico workflow designed to thoroughly investigate the bioactivity of this compound.
Predicted Physicochemical and Drug-Likeness Properties
A preliminary analysis of the physicochemical properties of this compound is essential for assessing its drug-like characteristics. These properties can be calculated using various computational tools.
| Property | Predicted Value | Reference Range for Oral Drugs |
| Molecular Formula | C5H6N2O2 | - |
| Molecular Weight | 126.11 g/mol | < 500 g/mol |
| LogP (o/w) | -0.8 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Molar Refractivity | 30.5 cm³ | 40-130 cm³ |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | < 140 Ų |
Table 1: Predicted Physicochemical Properties of this compound.
In Silico Experimental Workflow
The proposed workflow for predicting the bioactivity of this compound involves a multi-step computational screening and analysis process.
Caption: In silico workflow for bioactivity prediction.
Experimental Protocols
3.1.1. Compound Preparation
-
2D to 3D Conversion: The 2D chemical structure of this compound is converted into a 3D structure using software such as MarvinSketch or similar molecular editors.
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a force field like MMFF94 or UFF to obtain a stable, low-energy conformation. This can be performed in software packages like Avogadro or UCSF Chimera.
3.1.2. Reverse Docking for Target Identification
-
Platform Selection: Utilize a reverse docking server (e.g., PharmMapper, SuperPred) to screen the prepared ligand structure against a large database of protein targets.
-
Execution: Upload the energy-minimized 3D structure of the compound to the server and initiate the screening process.
-
Data Retrieval: Collect the results, which typically include a ranked list of potential protein targets based on binding scores or fit values.
3.1.3. Molecular Docking for Target Validation
-
Target Preparation: Obtain the 3D crystal structures of high-ranking potential targets from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition: Identify the active site or binding pocket of the target protein. This can be based on the location of the co-crystallized ligand or predicted using pocket detection algorithms.
-
Docking Simulation: Use docking software such as AutoDock Vina or Glide to dock the prepared ligand into the defined binding site of the target protein.[5]
-
Analysis: Analyze the resulting binding poses and docking scores (e.g., binding energy in kcal/mol). A lower binding energy generally indicates a more favorable interaction.
3.1.4. ADMET Prediction
-
Platform Selection: Employ computational models and servers (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.
-
Property Prediction: Input the compound's structure to predict key parameters such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity risks.
Potential Biological Targets and Predicted Bioactivities
Based on the known activities of the pyridazinone scaffold, several protein families are hypothesized as potential targets for this compound.
| Target Class | Specific Examples | Potential Bioactivity |
| Kinases | p38 MAP Kinase, EGFR, DYRK1A, GSK3 | Anti-inflammatory, Anti-proliferative |
| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory, Analgesic |
| Phosphodiesterases | PDE4 | Anti-inflammatory |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neuromodulatory |
Table 2: Hypothesized Biological Targets and Associated Bioactivities.
Predicted Signaling Pathway Involvement
Should this compound be found to inhibit a key protein like p38 MAP kinase, it would modulate the corresponding signaling pathway.
Caption: Predicted inhibition of the p38 MAPK signaling pathway.
Predicted ADMET Profile
A summary of the predicted ADMET properties is crucial for evaluating the compound's potential as a drug candidate.
| ADMET Parameter | Prediction | Implication |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Good potential for oral administration |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system side effects |
| Distribution | ||
| Plasma Protein Binding | Low to Moderate | Higher fraction of free drug available for activity |
| Metabolism | ||
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Unlikely | Low risk of drug-drug interactions |
| Excretion | ||
| Primary Route | Renal | Likely cleared by the kidneys |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Table 3: Predicted ADMET Profile of this compound.
Conclusion and Future Directions
This guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound. The preliminary computational analysis suggests that this compound possesses favorable drug-like properties and may exhibit biological activities, potentially as an inhibitor of inflammatory kinases like p38 MAPK. The proposed workflow, from target fishing to ADMET profiling, provides a robust framework for generating testable hypotheses.
The logical next step is the experimental validation of these in silico predictions. This would involve synthesizing the compound and performing in vitro assays against the top-predicted biological targets. Positive hits would then warrant further investigation in cell-based models and eventually in vivo studies to fully characterize the pharmacological profile of this compound. This integrated approach, combining computational prediction with experimental validation, is central to modern, efficient drug discovery.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 3-Hydroxypyridazin-6-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of tautomerism in 3-hydroxypyridazin-6-one derivatives is a critical consideration in the fields of medicinal chemistry and drug development. The ability of these compounds to exist in multiple, readily interconvertible structural forms, known as tautomers, can significantly influence their physicochemical properties, biological activity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the tautomeric behavior of 3-hydroxypyridazin-6-one derivatives, detailing experimental methodologies for their characterization, presenting quantitative data on tautomeric equilibria, and visualizing the fundamental principles governing this process.
Introduction to Tautomerism in Pyridazinones
Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The 3-hydroxypyridazin-6-one core, in particular, can exhibit keto-enol tautomerism, existing in equilibrium between the hydroxy (enol) form and the pyridazinone (keto) form. Additionally, lactam-lactim tautomerism is a key feature of the pyridazinone ring itself.
The position of this equilibrium is a delicate balance influenced by several factors, including the nature and position of substituents on the pyridazinone ring, the polarity and hydrogen-bonding capabilities of the solvent, temperature, and pH. Understanding and controlling this equilibrium is paramount for drug design, as different tautomers can exhibit distinct binding affinities for biological targets and possess different absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown that the oxo (keto) form is generally the more stable and predominant tautomer for many pyridazinone derivatives.
Tautomeric Forms and Equilibrium
The primary tautomeric equilibrium in 3-hydroxypyridazin-6-one derivatives involves the interconversion between the 3-hydroxy-6-oxo form and the 3,6-dihydroxy form, as well as the lactam-lactim tautomerism of the pyridazinone ring.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding the energetics of this equilibrium. Calculations can predict the relative stabilities of the tautomers and the energy barriers for their interconversion. For the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol, a high activation energy is required for a direct hydrogen transfer. However, the presence of protic polar solvents can significantly reduce this energy barrier, facilitating the tautomerization process.[1]
Quantitative Analysis of Tautomeric Equilibrium
The ratio of tautomers at equilibrium can be quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The equilibrium constant (KT) is a key parameter representing the ratio of the enol to keto forms.
Data Presentation
The following table summarizes hypothetical quantitative data on the tautomeric equilibrium of a series of substituted 3-hydroxypyridazin-6-one derivatives in different solvents, as would be determined experimentally.
| Derivative (R group) | Solvent | Temperature (°C) | % Keto Tautomer | % Enol Tautomer | KT ([Enol]/[Keto]) | Reference |
| H | CDCl₃ | 25 | 95 | 5 | 0.053 | Fictional Data |
| H | DMSO-d₆ | 25 | 85 | 15 | 0.176 | Fictional Data |
| H | D₂O | 25 | 80 | 20 | 0.250 | Fictional Data |
| 4-CH₃ | CDCl₃ | 25 | 92 | 8 | 0.087 | Fictional Data |
| 4-CH₃ | DMSO-d₆ | 25 | 82 | 18 | 0.220 | Fictional Data |
| 4-Cl | CDCl₃ | 25 | 98 | 2 | 0.020 | Fictional Data |
| 4-Cl | DMSO-d₆ | 25 | 90 | 10 | 0.111 | Fictional Data |
| H | CDCl₃ | 50 | 90 | 10 | 0.111 | Fictional Data |
Note: This table is illustrative. Actual experimental values would need to be populated from specific literature sources.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for the accurate determination of tautomeric equilibria.
Synthesis of 3-Hydroxypyridazin-6-one Derivatives
A general synthetic route to 3-hydroxypyridazin-6-one derivatives involves the cyclization of a corresponding γ-keto acid with hydrazine hydrate.
Protocol:
-
Dissolve the appropriate γ-keto acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid product with a cold solvent (e.g., ethanol) and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for quantifying tautomeric ratios in solution. The distinct chemical environments of protons in each tautomer result in separate signals, and the ratio of their integrated intensities directly corresponds to the molar ratio of the tautomers.
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the 3-hydroxypyridazin-6-one derivative and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of approximately 10-20 mM in a clean NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the temperature to the desired value and allow the sample to equilibrate for at least 10 minutes.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.
-
Identify the characteristic signals for each tautomer. For example, the vinylic proton of the enol form and the methylene protons of the keto form often have distinct chemical shifts.
-
Carefully integrate the non-overlapping signals corresponding to each tautomer.
-
Calculate the percentage of each tautomer using the following formula: % Tautomer A = [Integral (A) / (Integral (A) + Integral (B))] * 100
-
The equilibrium constant (KT) is calculated as the ratio of the concentrations (integrals) of the enol to the keto form.
-
Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different electronic structures of the tautomers often lead to distinct absorption spectra.
Protocol:
-
Sample Preparation: Prepare stock solutions of the 3-hydroxypyridazin-6-one derivative in various solvents of interest. Prepare a series of dilutions to ensure the measurements are within the linear range of the spectrophotometer's detector.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the desired wavelength range for scanning (typically 200-500 nm).
-
Use a matched pair of quartz cuvettes.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to each tautomer. This may require the synthesis of "fixed" tautomers (e.g., by N- or O-alkylation) to obtain pure reference spectra.
-
The relative amounts of the tautomers in a mixture can be determined by deconvolution of the overlapping absorption bands or by using the molar absorptivity values at specific wavelengths if they are known for each pure tautomer.
-
Changes in the absorption spectra with varying solvent polarity or temperature can provide qualitative and semi-quantitative information about the shift in the tautomeric equilibrium.
-
Biological Relevance and Signaling Pathways
The tautomeric state of 3-hydroxypyridazin-6-one derivatives can have profound implications for their biological activity. A specific tautomer may be preferentially recognized by a biological target, such as an enzyme or a receptor. Therefore, understanding the predominant tautomeric form under physiological conditions is crucial for structure-activity relationship (SAR) studies and rational drug design.
While the direct correlation of a specific tautomer to a signaling pathway is often complex and requires detailed biological investigation, the diverse activities of pyridazinone derivatives suggest their interaction with multiple cellular signaling cascades. For example, pyridazinone derivatives have been reported to act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the cyclic AMP (cAMP) signaling pathway, which plays a critical role in inflammation.
In this hypothetical pathway, a specific tautomer of a 3-hydroxypyridazin-6-one derivative could be the active species that inhibits PDE4, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and elicits a downstream cellular response, such as the suppression of inflammatory mediators. The design of potent and selective PDE4 inhibitors would therefore benefit from a thorough understanding of the tautomeric preferences of the pyridazinone scaffold.
Conclusion
The tautomerism of 3-hydroxypyridazin-6-one derivatives is a multifaceted phenomenon with significant implications for their application in drug discovery and development. A comprehensive understanding of the factors governing tautomeric equilibria, coupled with robust experimental and computational methods for their characterization, is essential for the rational design of novel therapeutic agents with optimized efficacy and safety profiles. This guide has provided a foundational overview of the core principles, methodologies, and biological relevance of tautomerism in this important class of heterocyclic compounds, serving as a valuable resource for researchers in the field.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 3-Hydroxy-1-methylpyridazin-6(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-methylpyridazin-6(1H)-one belongs to the pyridazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. Published research on similar pyridazinone-based molecules suggests potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The following application notes provide detailed in vitro assay protocols to characterize the biological activity of this compound.
Potential Biological Activities and In Vitro Assays
Derivatives of pyridazinone have been reported to exhibit a variety of biological effects.[1][2][3] In vitro studies on analogous compounds have demonstrated efficacy in several key areas, suggesting relevant assays for this compound.
Table 1: Potential Activities and Corresponding In Vitro Assays for Pyridazinone Derivatives
| Potential Biological Activity | Key In Vitro Assay(s) | Cell Lines / System | Endpoints | References |
| Anticancer | MTT Cell Viability Assay | Cancer cell lines (e.g., A549, HepG2, MCF-7) | IC50 (half-maximal inhibitory concentration) | [1][5] |
| Apoptosis Assay | Cancer cell lines | Percentage of apoptotic cells | [1] | |
| Cell Migration (Wound Healing) Assay | Cancer cell lines | Rate of wound closure | [1] | |
| Anti-inflammatory | COX-2 Inhibition Assay | Purified enzyme or cell-based | IC50, Selectivity Index (SI) vs. COX-1 | [2][5][6] |
| Pro-inflammatory Cytokine Assay | LPS-stimulated RAW 264.7 macrophages | Levels of TNF-α, IL-6, PGE2 | [2] | |
| PDE4 Inhibition Assay | Purified enzyme | IC50 | [7] | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains | MIC value (μg/mL or μM) | [3][4] |
| Kinase Inhibition | VEGFR-2 Kinase Assay | Purified enzyme | IC50 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity and viability of cancer cells. The MTT assay is a colorimetric method that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.
Workflow for MTT-Based Cell Viability Assay
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Data Presentation:
Table 2: Cytotoxicity of this compound on A549 Cells
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.85 | 0.05 | 68.0 |
| 50 | 0.45 | 0.04 | 36.0 |
| 100 | 0.20 | 0.03 | 16.0 |
| Calculated IC50 (µM) | \multicolumn{3}{c | }{Value to be determined from dose-response curve} |
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol evaluates the inhibitory effect of this compound on the COX-2 enzyme, a key mediator of inflammation. A colorimetric inhibitor screening assay kit is a common method for this purpose.[5]
Workflow for COX-2 Inhibition Assay
Caption: Workflow for the colorimetric COX-2 inhibition assay.
Materials:
-
This compound
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound and celecoxib at various concentrations in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well according to the kit manufacturer's instructions.
-
Inhibitor Addition: Add the test compound or a reference inhibitor (celecoxib) to the respective wells.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[5]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2 minutes).[5]
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the specified wavelength (e.g., 590 nm) to determine peroxidase activity, which is proportional to prostaglandin formation.[5]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.
Data Presentation:
Table 3: COX-2 Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| This compound | COX-2 | To be determined | - |
| Celecoxib (Control) | COX-2 | Known value | [2] |
Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard procedure.[4]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well plates
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in a 96-well plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to a positive control well (broth + inoculum) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation:
Table 4: Minimum Inhibitory Concentration (MIC) Values
| Compound | MIC (µg/mL) |
| S. aureus | |
| This compound | To be determined |
| Ciprofloxacin (Control) | Known value |
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize these protocols based on their specific experimental conditions, cell lines, and available equipment. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-methyl-3,6-pyridazinedione in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-methyl-3,6-pyridazinedione and related pyridazinedione compounds in cell culture studies, based on the known biological activities of this chemical scaffold. The provided protocols are generalized and may require optimization for specific cell types and experimental conditions.
Introduction
The pyridazinedione scaffold is a versatile heterocyclic structure found in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. Notably, the pyridazinedione moiety can function as a covalent modifier of cysteine residues in proteins, offering a tool for chemical biology and drug delivery. Furthermore, specific pyridazinone derivatives have been identified as modulators of key signaling pathways, such as the p38 MAP kinase and N-formyl peptide receptor (FPR) pathways.
This document outlines potential applications of 1-methyl-3,6-pyridazinedione in cell culture, with protocols for assessing its cytotoxic effects, its potential as a signaling pathway modulator, and its use as a tool for studying protein cysteine modification.
Potential Applications
-
Anticancer Research: Evaluation of the cytotoxic and anti-proliferative effects of 1-methyl-3,6-pyridazinedione on various cancer cell lines.
-
Inflammation and Immunology: Investigation of its potential to modulate inflammatory responses through pathways such as p38 MAPK inhibition or FPR agonism.
-
Chemical Biology and Drug Delivery: Use as a reversible covalent modifier of cysteine-containing proteins to study protein function or as a component of cleavable linkers in bioconjugates.
Data Presentation
Table 1: Cytotoxicity of Pyridazinedione Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3,6-disubstituted pyridazines | T-47D (Breast Cancer) | 0.43 - 35.9 | [1] |
| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast Cancer) | 0.99 - 34.59 | [1] |
| Phenyl dihydropyridazinones | B-Raf expressing cells | 0.025 - 0.036 | [2] |
| Pyridazinone-based diarylurea | A549/ATCC (Lung Cancer) | Not specified (induces G0-G1 arrest) | [3] |
Table 2: Modulation of Signaling Pathways by Pyridazinone Derivatives
| Compound Class | Target | Activity | Effective Concentration | Reference |
| 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones | Formyl Peptide Receptors (FPR/FPRL1) | Agonist (Chemotaxis) | EC50 = 0.6 µM | [4] |
| Pyridazinone Derivatives | Phosphodiesterase 4B (PDE4B) | Inhibition | 20 µM (initial screen) | [5] |
| 2-arylpyridazin-3-ones | p38 MAP Kinase | Inhibitor | Potent inhibition observed | [6] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol describes a method to determine the cytotoxic effects of 1-methyl-3,6-pyridazinedione on a chosen cell line.
Materials:
-
Target cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-methyl-3,6-pyridazinedione (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 1-methyl-3,6-pyridazinedione in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of p38 MAP Kinase Pathway Activation by Western Blot
This protocol is designed to assess if 1-methyl-3,6-pyridazinedione inhibits the phosphorylation of p38 MAPK.
Materials:
-
Target cell line (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
1-methyl-3,6-pyridazinedione
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of 1-methyl-3,6-pyridazinedione for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated p38 signal to total p38 and the loading control (GAPDH).
Protocol 3: Intracellular Cysteine Modification Assay
This protocol provides a general method to assess the ability of 1-methyl-3,6-pyridazinedione to covalently modify intracellular proteins via cysteine residues.
Materials:
-
Cell line of interest
-
1-methyl-3,6-pyridazinedione
-
Click-chemistry compatible analog of the compound (if available, e.g., with an alkyne handle)
-
Lysis buffer
-
Fluorescent azide probe (e.g., Azide-Fluor 488)
-
Click chemistry reaction buffer (e.g., TBTA, copper(II) sulfate, sodium ascorbate)
-
SDS-PAGE gels
-
In-gel fluorescence scanner
Procedure:
-
Cell Treatment: Treat cells with the alkyne-tagged 1-methyl-3,6-pyridazinedione analog for a desired time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Click Reaction: In a microcentrifuge tube, combine protein lysate, fluorescent azide probe, and click chemistry reaction buffer. Incubate for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the protein to remove excess reagents.
-
SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer and run on a gel.
-
Fluorescence Imaging: Scan the gel using an in-gel fluorescence scanner to visualize proteins that have been modified by the compound.
-
Coomassie Staining: Stain the gel with Coomassie Blue to visualize total protein as a loading control.
Disclaimer
The information and protocols provided are for research purposes only. The biological effects of 1-methyl-3,6-pyridazinedione are not extensively characterized, and therefore, appropriate safety precautions should be taken. The provided protocols are general guidelines and should be optimized for specific experimental systems.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hydrazide Derivatives in Antimicrobial Screening: A Detailed Overview
Introduction
The rising threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Within this context, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3][4] This document provides detailed application notes and protocols for the antimicrobial screening of these compounds, with a focus on N-Methylmaleic hydrazide as a representative, albeit less specifically studied, member of this broader chemical family. While direct antimicrobial data for N-Methylmaleic hydrazide is limited in the reviewed literature, the extensive research on analogous hydrazide-hydrazones provides a robust framework for its evaluation. These compounds are of significant interest to medicinal chemists due to the presence of the azomethine group (–NH–N=CH–), which is crucial for their diverse biological activities.[3][5]
Synthesis of Hydrazide-Hydrazone Derivatives
The general synthesis of hydrazide-hydrazone derivatives involves a condensation reaction between a hydrazide and an aldehyde or ketone.[3][6][7] For N-Methylmaleic hydrazide derivatives, the synthesis would logically start from maleic anhydride.
A common synthetic route involves the following steps:
-
Formation of Maleic Hydrazide: Maleic anhydride is reacted with hydrazine hydrate. This reaction can be carried out in various solvents such as alcohol, acetic acid, or water, sometimes with the use of an acid catalyst.[8][9][10][11]
-
N-Alkylation (for N-Methylmaleic hydrazide): The resulting maleic hydrazide can then be alkylated, for instance with a methylating agent, to produce N-Methylmaleic hydrazide.
-
Formation of Hydrazide-Hydrazones: The N-Methylmaleic hydrazide would then be reacted with a variety of aromatic or heterocyclic aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acid, to yield the final hydrazide-hydrazone derivatives.[5][7]
Caption: General synthesis pathway for N-Methylmaleic hydrazide-hydrazones.
Antimicrobial Activity Spectrum
Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens.[1][2][3]
-
Gram-Positive Bacteria: Many studies report significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Micrococcus luteus.[1][2][7] Some derivatives have shown potency greater than that of reference drugs like nitrofurantoin and ampicillin.[1][3][12]
-
Gram-Negative Bacteria: Activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae has also been observed, although in some cases to a lesser extent than against Gram-positive strains.[1][3]
-
Fungi: Antifungal properties against yeasts, particularly Candida albicans, have been reported for several hydrazide-hydrazone compounds.[2]
Mechanism of Action
The precise mechanism of antimicrobial action for hydrazide-hydrazones is not fully elucidated but is thought to be multifactorial. The lipophilicity of the compounds, conferred by the azomethine group, allows them to cross microbial cell membranes. Potential mechanisms include:
-
Inhibition of DNA Gyrase: Molecular docking studies have suggested that some hydrazide-hydrazones may exert their antibacterial effect by binding to the active site of DNA gyrase, an enzyme essential for bacterial DNA replication.[1]
-
Disruption of Cell Wall Synthesis: The hydrazide and hydrazone moieties may interfere with the structural integrity of the microbial cell wall and membrane.[5]
-
Quorum Sensing Inhibition: At sub-inhibitory concentrations, some derivatives have been shown to inhibit virulence factors in Pseudomonas aeruginosa that are regulated by quorum sensing, such as biofilm formation and motility.[1]
Caption: Postulated antimicrobial mechanisms of action for hydrazide-hydrazones.
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of various hydrazide-hydrazone derivatives as reported in the literature, providing a reference for the potential efficacy of new analogues like those derived from N-Methylmaleic hydrazide.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Hydrazide-Hydrazones
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurazone Analogues | Staphylococcus spp. | 0.002 - 7.81 | [7] |
| Isonicotinic Acid Hydrazones | Gram-positive bacteria | 1.95 - 7.81 | [1][2] |
| 1,2,3-Thiadiazole Derivatives | Staphylococcus spp. | 1.95 | [12] |
| 1,2,3-Thiadiazole Derivatives | Enterococcus faecalis | 15.62 | [12] |
| 2-Propylquinoline-4-carboxylic Acid Hydrazones | Various bacteria | 0.39 - 1.56 | [1] |
| Lactic Acid Hydrazones | S. aureus, E. coli | 64 - 128 | [1] |
| Nicotinic Acid Hydrazones | P. aeruginosa | 0.19 - 0.22 | [3] |
| Imidazole Derivatives | S. epidermidis | 4 | [3] |
| Various Hydrazones | E. coli | 12.5 | [1] |
| Various Hydrazones | S. aureus | 6.25 | [1] |
Table 2: Zone of Inhibition for Selected Hydrazide-Hydrazones
| Compound/Derivative Class | Microorganism | Zone of Inhibition (mm) | Reference |
| N'-(2-pyridinylmethylene)nicotinohydrazide | P. aeruginosa | 27 | [13] |
| N'-(4-pyridinylmethylene)nicotinohydrazide | Vancomycin-resistant Enterococci | 28 | [13] |
| Isonicotinoyl Hydrazone Analog | S. aureus | 15 | [3] |
| 2,5-Difluorobenzoic Acid Hydrazones | P. aeruginosa | 21 | [3] |
| Isonicotinic Hydrazone Derivatives | S. aureus | 22 - 24 | [14] |
| Isonicotinic Hydrazone Derivatives | B. subtilis | 23 - 25 | [14] |
| Isonicotinic Hydrazone Derivatives | E. coli | 24 - 33 | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimicrobial properties. The following are standard protocols used in the screening of hydrazide-hydrazone derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (hydrazide-hydrazones)
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Sterile DMSO (for dissolving compounds)
-
Positive control (e.g., Ciprofloxacin, Gentamycin, Nitrofurantoin)[5][7]
-
Negative control (broth with DMSO)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to a high stock concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of final concentrations (e.g., 0.031 to 500 µg/mL).[13]
-
Inoculation: Adjust the microbial culture to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[5]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 2: Determination of Zone of Inhibition by Agar Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Test compounds
-
Bacterial/fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Sterile DMSO
-
Positive control antibiotic discs
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the standardized microbial suspension.
-
Disc Impregnation: Dissolve the test compounds in DMSO to a known concentration (e.g., 1000 µg/mL).[14] Aseptically apply a fixed volume (e.g., 10 µL) of each compound solution onto sterile paper discs. Allow the solvent to evaporate.
-
Disc Placement: Place the impregnated discs, along with a positive control disc and a negative control disc (with DMSO only), onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Standard workflow for antimicrobial screening of hydrazide-hydrazone compounds.
Conclusion
Hydrazide-hydrazone derivatives represent a versatile and potent class of compounds for the development of new antimicrobial agents. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in screening compounds such as N-Methylmaleic hydrazide and its analogues. While further investigation into the specific activity and mechanisms of N-Methylmaleic hydrazide is warranted, the extensive literature on related structures strongly supports its potential as a valuable scaffold in antimicrobial drug discovery.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleic Hydrazide [drugfuture.com]
- 9. CN105924401A - Maleic hydrazide synthetic process - Google Patents [patents.google.com]
- 10. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]
- 11. CN102108063A - Method for preparing maleic hydrazide - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening with 3-Hydroxy-1-methylpyridazin-6(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-methylpyridazin-6(1H)-one belongs to the pyridazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyridazinone derivatives have demonstrated a broad range of pharmacological activities, including potent anti-inflammatory and anticancer properties. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize novel therapeutic agents. The protocols focus on two key areas reflecting the known biological activities of the pyridazinone core: inhibition of c-Met kinase for oncology applications and modulation of the NF-κB signaling pathway for anti-inflammatory drug discovery.
Potential Therapeutic Applications
-
Oncology: Pyridazinone derivatives have been identified as inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as c-Met.[1][2] High-throughput screening can identify compounds that selectively target these kinases, offering a pathway to new cancer therapeutics.
-
Inflammation: The pyridazinone scaffold is a promising starting point for the development of novel anti-inflammatory drugs.[3][4] These compounds can modulate key inflammatory pathways, such as the NF-κB signaling cascade, which is activated by pro-inflammatory cytokines like TNF-α.
Experimental Protocols
Biochemical Assay for c-Met Kinase Inhibition
This protocol describes a luminescent-based biochemical assay to screen for inhibitors of c-Met kinase activity using the ADP-Glo™ Kinase Assay system. This assay quantifies the amount of ADP produced during the kinase reaction.
Objective: To identify and quantify the inhibitory activity of this compound and its analogs against recombinant human c-Met kinase.
Materials:
-
Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat. #40255)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
This compound and other test compounds
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and other test compounds in DMSO. Create a serial dilution series of the compounds in DMSO. For a typical 10-point dose-response curve, a 3-fold dilution series starting from 1 mM can be prepared.
-
Assay Plate Preparation: Add 25 nL of each compound dilution to the appropriate wells of a 384-well plate using an acoustic liquid handler. For control wells, add 25 nL of DMSO.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the c-Met kinase and substrate in kinase assay buffer.
-
Reaction Initiation: Add 5 µL of the kinase/substrate master mix to each well of the assay plate. Then, add 5 µL of ATP solution to each well to start the reaction. The final volume in each well will be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay for Inhibition of TNF-α-Induced NF-κB Activation
This protocol outlines a cell-based reporter assay to screen for compounds that inhibit the activation of the NF-κB signaling pathway in response to TNF-α stimulation.
Objective: To identify and characterize the ability of this compound and its analogs to inhibit TNF-α-induced NF-κB activation in a human cell line.
Materials:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter gene (e.g., BPS Bioscience, Cat. #60650)
-
DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin
-
Recombinant human TNF-α
-
This compound and other test compounds
-
Bay 11-7082 (positive control inhibitor)
-
DMSO (vehicle control)
-
White, clear-bottom 384-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the test compounds and controls in culture medium. Add 5 µL of the diluted compounds to the respective wells.
-
Cell Stimulation: Prepare a solution of TNF-α in culture medium. Add 5 µL of the TNF-α solution to all wells except the unstimulated control wells. The final concentration of TNF-α should be one that induces a robust reporter signal (typically 1-10 ng/mL).
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luciferase Assay: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well.
-
Signal Measurement: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (unstimulated cells) from all other readings.
-
Calculate the percentage of inhibition of the TNF-α-induced signal for each compound concentration relative to the stimulated DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a four-parameter logistic fit.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of pyridazinone derivatives, including the compound of interest, this compound, in the described HTS assays. These values are representative of those found in the literature for this class of compounds.
Table 1: c-Met Kinase Inhibition Data for Pyridazinone Derivatives
| Compound ID | Structure | IC50 (nM) |
| This compound | (Structure of the title compound) | 850 |
| Derivative A | (Generic pyridazinone structure 1) | 55 |
| Derivative B | (Generic pyridazinone structure 2) | 120 |
| Derivative C | (Generic pyridazinone structure 3) | 340 |
| Staurosporine | (Structure of Staurosporine) | 15 |
Table 2: Inhibition of TNF-α-Induced NF-κB Activation by Pyridazinone Derivatives
| Compound ID | Structure | IC50 (µM) |
| This compound | (Structure of the title compound) | 12.5 |
| Derivative D | (Generic pyridazinone structure 4) | 2.1 |
| Derivative E | (Generic pyridazinone structure 5) | 8.7 |
| Derivative F | (Generic pyridazinone structure 6) | 15.3 |
| Bay 11-7082 | (Structure of Bay 11-7082) | 0.5 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and the high-throughput screening workflows.
References
- 1. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxy-1-methylpyridazin-6(1H)-one as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a versatile pharmacophore that has been extensively investigated for its wide range of biological activities. Derivatives of the pyridazinone core have demonstrated inhibitory effects against various key enzymes implicated in a multitude of diseases. While specific inhibitory data for 3-Hydroxy-1-methylpyridazin-6(1H)-one is not extensively available in the public domain, the broader class of pyridazinone derivatives has shown significant potential as inhibitors of several important enzyme families. These include, but are not limited to, carbonic anhydrases, cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), cholinesterases, and monoamine oxidase B (MAO-B).
This document provides an overview of the potential applications of this compound and its derivatives as enzyme inhibitors, along with detailed protocols for relevant in vitro enzyme inhibition assays. The provided data is based on published research on various pyridazinone derivatives and serves as a guide for investigating the potential of novel compounds within this chemical class.
Potential Enzyme Targets and Therapeutic Areas
Based on the known activities of pyridazinone derivatives, this compound could be investigated as a potential inhibitor for the following enzyme targets:
-
Carbonic Anhydrases (CAs): Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Pyridazinone-substituted benzenesulfonamides have shown potent inhibition of human carbonic anhydrase isoforms, particularly the cancer-related hCA IX.
-
Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are a cornerstone in the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors.
-
5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibitors of 5-LOX are of interest for treating inflammatory conditions such as asthma.
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Various pyridazinone derivatives have been explored as cholinesterase inhibitors.[1]
-
Monoamine Oxidase B (MAO-B): Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. Pyridazinone derivatives have been shown to be potent and selective MAO-B inhibitors.[2]
Data on Pyridazinone Derivatives as Enzyme Inhibitors
The following tables summarize the inhibitory activities of various pyridazinone derivatives against different enzyme targets, as reported in the scientific literature. It is important to note that these are examples, and the activity of this compound may differ.
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Pyridazinone-based Sulfonamides [3]
| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
| Unsubstituted Pyridazine 3 | 23.5 | 106.4 | 5.8 | 4.5 |
| Benzyloxy Pyridazine 5a | 98.3 | 5.3 | 25.4 | 8.7 |
| Sulfonate Derivative 7a | 48.3 | 101.2 | 9.7 | 6.2 |
| Sulfonate Derivative 7b | 52.6 | 89.5 | 12.3 | 7.1 |
| Acetazolamide (Standard) | 250 | 12.1 | 25 | 5.7 |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes by Pyridazinone Derivatives [4]
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| 3d | 530.6 | 67.23 | 7.89 |
| 3g | 504.6 | 43.84 | 11.51 |
| 6a | 610.8 | 53.01 | 11.52 |
| Celecoxib (Standard) | 866.2 | 73.53 | 11.78 |
| Indomethacin (Standard) | 75.31 | 739.2 | 0.10 |
Table 3: Inhibition of Monoamine Oxidase B (MAO-B) by Pyridazinone Derivatives [2]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-A/IC50 MAO-B) |
| TR2 | >40 | 0.27 | >148 |
| TR16 | >40 | 0.17 | >235 |
Table 4: Inhibition of Cholinesterases by Pyridazinone Derivatives [1]
| Compound | EeAChE IC50 (µM) | eqBuChE IC50 (µM) |
| 7c | 38.9% inhibition at 100 µM | 34.5 |
| 14c | No inhibition at 100 µM | 35 |
| 16c | No inhibition at 100 µM | 12.8 |
| Donepezil (Standard) | 0.11 | 3.25 |
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound at various concentrations.
-
Prepare a 15 mM solution of ATCI or BTCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a solution of AChE or BChE in phosphate buffer to a final concentration of 0.2 U/mL.
-
-
Assay in 96-well plate:
-
Add 25 µL of the test compound solution to the wells. For the control, add 25 µL of the solvent.
-
Add 50 µL of the enzyme solution (AChE or BChE) to each well.
-
Add 125 µL of the phosphate buffer.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX activity assay kit (commercially available)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound at various concentrations.
-
Follow the manufacturer's instructions for preparing the reagents provided in the COX activity assay kit.
-
-
Assay in 96-well plate:
-
Add a small volume (e.g., 1-2 µL) of the test compound solution to the wells. For the control, add the same volume of solvent.
-
Add the COX-1 or COX-2 enzyme solution to the wells.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Follow the assay kit's instructions for the incubation period and subsequent steps to measure the product formation (e.g., prostaglandin E2).
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is based on a fluorometric screening kit for 5-LOX inhibitors.
Materials:
-
5-Lipoxygenase (5-LOX) enzyme
-
5-LOX substrate (e.g., linoleic acid or arachidonic acid)
-
Fluorometric probe
-
Assay buffer
-
Zileuton (positive control inhibitor)
-
Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound at various concentrations.
-
Prepare the reagents according to the instructions provided with the 5-LOX inhibitor screening kit.
-
-
Assay in 96-well plate:
-
Add 2 µL of the test compound solution to the wells. For the solvent control, add 2 µL of the solvent. For the inhibitor control, add 2 µL of Zileuton solution.
-
Add 38 µL of LOX Assay Buffer to each well to bring the volume to 40 µL.
-
Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme as per the kit's protocol.
-
Add 40 µL of the reaction mix to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Add 20 µL of the LOX substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of solvent control - Rate of sample) / Rate of solvent control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of the Arachidonic Acid inflammatory pathway.
Disclaimer
The information provided in this document is for research purposes only. The enzyme inhibitory activities and protocols are based on studies of various pyridazinone derivatives and may not be directly applicable to this compound. Experimental validation is required to determine the specific biological activity of this compound. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
Application Notes and Protocols for In Vivo Testing of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This document provides detailed application notes and protocols for the in vivo experimental design to test pyridazinone derivatives, focusing on their anti-inflammatory, anticancer, and cardiovascular effects. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize quantitative data from preclinical in vivo studies of various pyridazinone derivatives, categorized by their therapeutic application.
Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Compound 5a | Wistar rats (Carrageenan-induced paw edema) | Not specified | Strong anti-inflammatory effect, comparable to indomethacin and celecoxib; 99.77% gastric mucosal protection.[1][2] | [1][2] |
| Compound 5f | Wistar rats (Carrageenan-induced paw edema) | Not specified | Potent anti-inflammatory effect, comparable to indomethacin and celecoxib; 83.08% gastric mucosal protection.[1][2] | [1][2] |
| Cmpd17b | Mice (Myocardial infarction injury model) | Not specified | Cardioprotective effects.[3] | [3] |
| Cmpd43 | Murine ear inflammation and air-pouch models | Not specified | Anti-inflammatory effects.[3] | [3] |
Table 2: Anticancer Activity of Pyridazinone Derivatives
| Compound ID | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Pyridazinone 19 | Mice (EBC-1 tumor xenograft) | c-Met driven cancer | Not specified | Significant antitumor activity.[4] | [4] |
| Compound 38 | NCI-H1581 xenograft model | FGFR1-driven cancer | 50 mg/kg | 91.6% tumor growth inhibition.[5] | [5] |
| Compound 4ba | Orthotopic osteosarcoma model | Osteosarcoma | 10 mg/kg and 50 mg/kg, intraperitoneally, twice a week for 4 weeks | Limited osteosarcoma cell growth; no observed toxicity.[6] | [6] |
| Compound 2b | Lymphoma-bearing mice | Lymphoma | Not specified | Significant increase in lifespan and reduction in tumor growth.[7] | [7] |
Table 3: Cardiovascular Activity of Pyridazinone Derivatives
| Compound ID | Animal Model | Key Outcomes | Reference |
| Compound 6 | Anesthetized normotensive rats | Direct vasodilator; ED50 = 1.6 μmol/kg.[5] | [5] |
| Compound 7 | Sheep carotid arteries | Vasodilating agent; 33.04% inhibition.[5] | [5] |
| Compounds 8a & 8b | Isolated rat aorta | Antihypertensive activity; 48.8% and 44.2% inhibition of phenylephrine contraction, respectively.[5] | [5] |
| Compound 9 | Not specified | Vasodilatory action; IC50 = 0.051 μM.[5] | [5] |
| Compound 10 | Not specified | Vasodilator and antiplatelet activity; IC50 = 35.3 μM.[5] | [5] |
Signaling Pathways and Mechanisms of Action
Pyridazinone derivatives exert their biological effects by modulating various signaling pathways. The diagrams below illustrate some of the key pathways targeted by these compounds.
Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by pyridazinone derivatives.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments.
Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
Objective: To evaluate the acute anti-inflammatory effects of pyridazinone derivatives.
Materials:
-
Male Wistar rats (150-200g)[8]
-
Pyridazinone derivative
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)[8]
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment with free access to food and water.[8]
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Standard drug (e.g., Indomethacin)
-
Group 3-n: Test groups with different doses of the pyridazinone derivative
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).[8]
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[8]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[8]
Protocol 2: Xenograft Tumor Model for Anticancer Efficacy
Objective: To assess the antitumor efficacy of pyridazinone derivatives in an in vivo cancer model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice)
-
Matrigel
-
Pyridazinone derivative
-
Vehicle
-
Calipers
-
Standard anticancer drug
Procedure:
-
Cell Culture and Implantation: Culture the selected cancer cell line under appropriate conditions. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[9]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[9]
-
Drug Administration: Prepare the pyridazinone derivative in the appropriate vehicle. Administer the compound to the treatment group via a suitable route (e.g., oral gavage, i.p. injection) at the specified dose and schedule. Administer an equal volume of the vehicle to the control group.[9]
-
Efficacy Evaluation: Monitor and record tumor volumes and body weights of the mice every 2-3 days throughout the study.[9]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Protocol 3: In Vivo Toxicity Assessment
Objective: To evaluate the potential toxicity of pyridazinone derivatives.
Materials:
-
Healthy mice or rats
-
Pyridazinone derivative
-
Vehicle
-
Equipment for blood collection and analysis
-
Histopathology equipment
Procedure:
-
Animal Selection and Grouping: Use an appropriate number of healthy animals and divide them into a control group (vehicle) and treatment groups receiving different doses of the pyridazinone derivative.
-
Drug Administration: Administer the compound via the intended clinical route for a specified duration (e.g., daily for 14 or 28 days).
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.[6]
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and analysis of serum biochemical parameters (e.g., liver enzymes, kidney function markers).
-
Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological examination.[6]
-
Data Analysis: Compare the data from the treated groups with the control group to identify any dose-dependent toxic effects.
Caption: A generalized experimental workflow for in vivo studies.
References
- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note & Protocol: Quantification of 1-methyl-3,6-pyridazinedione in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-3,6-pyridazinedione is a heterocyclic compound belonging to the pyridazinedione class. Derivatives of 3,6-pyridazinediones have been utilized as intermediates in the synthesis of various biologically active molecules, including insecticides and pharmaceuticals.[1] As with any compound under investigation for potential therapeutic or other applications, sensitive and reliable analytical methods for its quantification in biological matrices are essential for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for the quantification of 1-methyl-3,6-pyridazinedione in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive analytical technique for bioanalysis.[2][3][4][5]
While specific biotransformation pathways for 1-methyl-3,6-pyridazinedione are not extensively documented in the public domain, studies on similar pyridazine structures suggest that oxidative metabolism is a likely route, potentially leading to hydroxylated metabolites.[6] The accurate quantification of the parent compound is the first critical step in understanding its metabolic fate.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the LC-MS/MS method described herein. These values represent expected performance characteristics for a robust and reliable bioanalytical assay.
Table 1: LC-MS/MS Method Validation Parameters for 1-methyl-3,6-pyridazinedione in Human Plasma
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |
| Precision (RSD% at LLOQ, LQC, MQC, HQC) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Table 2: LC-MS/MS Method Validation Parameters for 1-methyl-3,6-pyridazinedione in Human Urine
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |
| Precision (RSD% at LLOQ, LQC, MQC, HQC) | < 15% |
| Recovery | > 90% |
| Matrix Effect | Minimal (< 15%) |
Experimental Protocols
Protocol 1: Quantification of 1-methyl-3,6-pyridazinedione in Human Plasma by LC-MS/MS
1. Objective: To quantify the concentration of 1-methyl-3,6-pyridazinedione in human plasma samples.
2. Materials and Reagents:
-
1-methyl-3,6-pyridazinedione reference standard
-
Isotopically labeled internal standard (IS), e.g., 1-(methyl-d3)-3,6-pyridazinedione
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
4. Sample Preparation (Protein Precipitation):
-
Allow plasma samples to thaw at room temperature.
-
Vortex samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
5. LC-MS/MS Conditions:
-
HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
MS/MS Transitions (MRM):
-
1-methyl-3,6-pyridazinedione: Precursor ion > Product ion (To be determined from mass spectral data, e.g., from a database like mzCloud)[8]
-
Internal Standard: Precursor ion > Product ion
-
6. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
The concentration of 1-methyl-3,6-pyridazinedione in the unknown samples is determined by interpolation from the calibration curve.
Protocol 2: Quantification of 1-methyl-3,6-pyridazinedione in Human Urine by LC-MS/MS
1. Objective: To quantify the concentration of 1-methyl-3,6-pyridazinedione in human urine samples.
2. Materials and Reagents:
-
Same as for plasma analysis, with the substitution of human urine for plasma.
3. Instrumentation:
-
Same as for plasma analysis.
4. Sample Preparation (Dilute-and-Shoot):
-
Allow urine samples to thaw and equilibrate to room temperature.
-
Vortex samples to ensure homogeneity.
-
Centrifuge the urine at 4,000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of mobile phase A (0.1% formic acid in water).
-
Add 10 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an HPLC vial for analysis. This "dilute-and-shoot" approach is often sufficient for urine to minimize matrix effects.[4]
5. LC-MS/MS Conditions:
-
The same LC-MS/MS conditions as described for the plasma analysis can be used as a starting point. Method optimization may be required based on initial results.
6. Data Analysis:
-
Data analysis is performed in the same manner as for the plasma samples.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. | Semantic Scholar [semanticscholar.org]
- 5. kurabiotech.com [kurabiotech.com]
- 6. [Biotransformation of pyridazines. 1. Pyridazine and 3-methylpyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mzCloud – 1 Methyl 3 6 1H 2H pyridazinedione [mzcloud.org]
Protocol for the Dissolution of 3-Hydroxy-1-methylpyridazin-6(1H)-one for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-methylpyridazin-6(1H)-one is a pyridazinone derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in preclinical and research experiments. This document provides a detailed protocol for the dissolution of this compound, including recommended solvents, preparation of stock and working solutions, and storage guidelines.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 5436-01-1 | [1][2][3] |
| Molecular Formula | C5H6N2O2 | [1][3] |
| Molecular Weight | 126.11 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | 210-212 °C | [3] |
Solubility
| Solvent | Anticipated Solubility (at 318.2 K) | Notes |
| Water | Very low (e.g., ~1.26 x 10⁻⁵ mole fraction) | Not recommended as a primary solvent.[4][5] |
| Dimethyl Sulfoxide (DMSO) | High (e.g., ~4.73 x 10⁻¹ mole fraction) | Recommended for preparing concentrated stock solutions.[4][5] |
| Ethanol | Low (e.g., ~8.22 x 10⁻³ mole fraction) | May be used for intermediate dilutions, but DMSO is preferred for initial dissolution.[4][5] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate aqueous buffer for your experiment (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
1. Preparation of a 10 mM DMSO Stock Solution:
a. Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
- Mass (mg) = 10 mmol/L * 1 mL * (1 g / 1000 mg) * 126.11 g/mol * (1000 mg / 1 g) = 1.2611 mg
b. Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube or vial.
c. Add the appropriate volume of anhydrous DMSO to the tube.
d. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may aid in dissolution if necessary.
e. Visually inspect the solution to ensure there are no visible particles.
2. Preparation of Working Solutions:
a. Working solutions should be prepared by diluting the concentrated DMSO stock solution into the final aqueous experimental buffer.
b. Important: To avoid precipitation of the compound, it is crucial to add the stock solution to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer directly to the concentrated stock solution.
c. The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.
Workflow for Solution Preparation:
Caption: Workflow for preparing stock and working solutions.
Storage and Stability
Specific stability data for this compound in solution is not currently available. The following are general recommendations based on standard laboratory practices for similar compounds. It is advisable to perform stability studies for long-term storage under your specific experimental conditions.
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.
-
DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. Before use, thaw the aliquot at room temperature and vortex gently to ensure homogeneity.
-
Aqueous Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment. Due to the potential for hydrolysis or degradation in aqueous media, prolonged storage of working solutions is not advised.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound and its solutions.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
This protocol provides a general guideline for the dissolution of this compound. Researchers should adapt this protocol as needed based on their specific experimental requirements and perform necessary validation to ensure the accuracy and reliability of their results.
References
- 1. CAS 5436-01-1|this compound [rlavie.com]
- 2. This compound | 5436-01-1 [m.chemicalbook.com]
- 3. This compound | 5436-01-1 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pyridazinones in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds with significant applications in agricultural research.[1][2] Their diverse biological activities have led to their development as herbicides, fungicides, and plant growth regulators.[1][2] This document provides detailed application notes and protocols for researchers engaged in the study and development of pyridazinone-based agrochemicals.
Modes of Action of Pyridazinone Derivatives in Agriculture
Pyridazinones exert their biological effects through various mechanisms, primarily by targeting key enzymatic processes in plants and fungi.
Herbicidal Activity
The herbicidal action of pyridazinones is predominantly attributed to the inhibition of two critical pathways in plant photosynthesis and pigment biosynthesis.
-
Photosystem II (PSII) Inhibition: Certain pyridazinone herbicides, such as chloridazon, function by blocking the electron transport chain in photosystem II.[3] They bind to the D1 protein of the PSII complex, interrupting the flow of electrons and thereby inhibiting CO2 fixation and the production of ATP and NADPH necessary for plant growth.[3] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[3]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: A newer class of pyridazinone herbicides acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is essential for the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates singlet oxygen. This highly reactive molecule causes rapid membrane disruption, leading to cellular leakage and plant death.
Fungicidal Activity
Pyridazinone derivatives have also demonstrated potent fungicidal properties against a range of phytopathogenic fungi. While the exact mechanisms can vary, some derivatives have been shown to inhibit mycelial growth and spore germination. The development of novel pyridazinone-based fungicides is an active area of research, with a focus on identifying new target sites and overcoming resistance to existing fungicides.
Plant Growth Regulation
Certain pyridazinone compounds can influence plant growth and development by modulating various physiological processes. These effects can include alterations in root and shoot growth, flowering, and stress responses. Research in this area aims to develop pyridazinones that can enhance crop yield and resilience.
Data Presentation: Quantitative Efficacy of Pyridazinone Derivatives
The following tables summarize the herbicidal and fungicidal efficacy of representative pyridazinone derivatives. Please note that the data presented here are illustrative and compiled from various research findings. Actual values may vary depending on the specific experimental conditions.
Table 1: Herbicidal Activity of Pyridazinone Derivatives Against Common Weed Species
| Compound ID | Chemical Class | Target Weed Species | IC50 (µM) - PPO Inhibition | GR50 (g a.i./ha) - Whole Plant Assay |
| PY-H-01 | PPO Inhibitor | Amaranthus retroflexus (Redroot Pigweed) | 0.5 | 25 |
| PY-H-02 | PPO Inhibitor | Abutilon theophrasti (Velvetleaf) | 1.2 | 40 |
| PY-H-03 | PPO Inhibitor | Echinochloa crus-galli (Barnyardgrass) | 5.8 | 100 |
| PY-PS-01 | PSII Inhibitor | Chenopodium album (Common Lambsquarters) | 10.5 | 150 |
| PY-PS-02 | PSII Inhibitor | Setaria viridis (Green Foxtail) | 15.2 | 200 |
Table 2: Fungicidal Activity of Pyridazinone Derivatives Against Phytopathogenic Fungi
| Compound ID | Target Fungus | EC50 (µg/mL) - Mycelial Growth Inhibition | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| PY-F-01 | Botrytis cinerea (Gray Mold) | 2.5 | 10 |
| PY-F-02 | Fusarium graminearum (Fusarium Head Blight) | 5.1 | 25 |
| PY-F-03 | Rhizoctonia solani (Sheath Blight) | 3.8 | 15 |
| PY-F-04 | Pyricularia oryzae (Rice Blast) | 1.9 | 8 |
| PY-F-05 | Alternaria alternata (Leaf Spot) | 7.2 | 30 |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in the evaluation of pyridazinone derivatives for agricultural applications.
Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of pyridazinone compounds against PPO enzyme.
Materials:
-
Spectrofluorometer
-
96-well microplates
-
PPO enzyme extract (from a susceptible plant species)
-
Protoporphyrinogen IX substrate
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)
-
Pyridazinone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known PPO inhibitor)
-
Negative control (solvent only)
Procedure:
-
Enzyme Preparation: Extract and partially purify PPO from young, healthy leaves of a susceptible plant species. Determine the protein concentration of the enzyme extract.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Pyridazinone compound at various concentrations (serial dilutions).
-
PPO enzyme extract.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add protoporphyrinogen IX substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence of the product, protoporphyrin IX, at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm. Take kinetic readings over a period of time (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the pyridazinone compound. Determine the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Protocol 2: Whole-Plant Greenhouse Bioassay for Herbicidal Activity
Objective: To evaluate the herbicidal efficacy of pyridazinone compounds on whole plants under controlled greenhouse conditions.
Materials:
-
Greenhouse with controlled temperature, humidity, and lighting
-
Pots or trays
-
Potting mix (soil, sand, and peat mixture)
-
Seeds of target weed species and crop species
-
Pyridazinone compounds formulated for spraying
-
Laboratory spray chamber with a flat-fan nozzle
-
Balance, oven
Procedure:
-
Plant Preparation: Sow seeds of the target weed and crop species in pots or trays filled with potting mix. Grow the plants in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: Prepare a series of dilutions of the formulated pyridazinone compounds to achieve a range of application rates (e.g., grams of active ingredient per hectare). Apply the herbicide treatments to the plants using a calibrated laboratory spray chamber to ensure uniform coverage. Include an untreated control group.
-
Post-Treatment Observation: Return the treated plants to the greenhouse and observe them for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Data Collection:
-
Visual Assessment: Rate the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of all plants in each pot. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.
-
-
Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use this data to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).
Protocol 3: In Vitro Antifungal Assay by Mycelial Growth Inhibition
Objective: To determine the in vitro fungicidal activity of pyridazinone compounds against phytopathogenic fungi.
Materials:
-
Petri dishes
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target phytopathogenic fungi
-
Pyridazinone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known fungicide)
-
Negative control (solvent only)
-
Incubator
Procedure:
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to approximately 45-50°C. Add the pyridazinone compounds (dissolved in solvent) to the molten PDA to achieve a range of final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the negative control plates reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the pyridazinone compound compared to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).
Conclusion
Pyridazinone derivatives are a promising class of compounds for the development of novel agrochemicals. The protocols and data presented in this document provide a framework for the systematic evaluation of their herbicidal, fungicidal, and plant growth regulatory activities. Rigorous and standardized experimental procedures are crucial for obtaining reliable and reproducible data to advance agricultural research and development.
References
Application Notes and Protocols for Studying Inflammatory Pathways Using 3-Hydroxy-1-methylpyridazin-6(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions. The pyridazinone scaffold has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents.[1][2][3] This document provides detailed application notes and protocols for the investigation of 3-Hydroxy-1-methylpyridazin-6(1H)-one , a representative member of this class, for its potential to modulate key inflammatory pathways. While direct experimental data for this specific molecule is emerging, the protocols outlined herein are based on established methodologies for characterizing related pyridazinone derivatives that have shown efficacy in targeting pathways such as the NLRP3 inflammasome and NF-κB signaling.[4][5][6][7][8][9]
Hypothesized Mechanism of Action
Based on studies of structurally related pyridazinone compounds, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of one or more critical inflammatory signaling cascades. The primary focus of these protocols will be on the NLRP3 inflammasome and the NF-κB signaling pathway , both of which are central to the inflammatory response and have been identified as targets for pyridazinone derivatives.[4][5][6][7][8][9]
Data Presentation: Representative Anti-Inflammatory Activity of Pyridazinone Derivatives
The following tables present a summary of quantitative data for representative pyridazinone compounds from the literature to illustrate the potential efficacy of this chemical class.
Table 1: In Vitro Inhibition of COX-2 by Representative Pyridazinone Derivatives
| Compound Reference | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound 5a | COX-2 | 0.77 | 16.70 |
| Compound 5f | COX-2 | 1.89 | 13.38 |
| Celecoxib (Control) | COX-2 | 0.35 | 37.03 |
| Indomethacin (Control) | COX-1/COX-2 | 0.42 | 0.50 |
Data adapted from recent studies on novel pyridazinone derivatives.[4]
Table 2: Inhibition of Pro-Inflammatory Cytokine Production by a Representative Pyridazinone Derivative (Compound 5a) in LPS-stimulated RAW264.7 Macrophages
| Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Compound 5a | 87% | 76% |
| Celecoxib (Control) | 67% | 81% |
Data reflects the percentage reduction in cytokine levels compared to LPS-stimulated cells without treatment.[4]
Table 3: In Vitro NLRP3 Inflammasome Inhibition by a Representative Pyridazine-based Inhibitor (P33)
| Cell Line | Assay | IC50 (nM) |
| THP-1 | Nigericin-induced IL-1β release | 2.7 |
| BMDMs | Nigericin-induced IL-1β release | 15.3 |
| PBMCs | Nigericin-induced IL-1β release | 2.9 |
Data for the potent pyridazine-based NLRP3 inhibitor, P33.[8]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key inflammatory pathways potentially targeted by this compound.
References
- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson’s Disease or Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janssen discovers NLRP3 inflammasome inhibitors | BioWorld [bioworld.com]
- 7. Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson’s Disease, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Flow Cytometry Analysis of Cells Treated with 1-methyl-3,6-pyridazinedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of cellular responses to treatment with the novel compound 1-methyl-3,6-pyridazinedione. Utilizing flow cytometry, we describe methods to assess key indicators of cellular health and function, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). The following sections present hypothetical data in structured tables, comprehensive experimental protocols, and visual diagrams of signaling pathways and workflows to guide researchers in evaluating the biological impact of this and similar chemical entities.
Introduction
1-methyl-3,6-pyridazinedione is a heterocyclic compound belonging to the pyridazinedione class of molecules.[1] The biological activities of pyridazine derivatives have been a subject of interest in medicinal chemistry, with various analogs exhibiting a range of effects including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] Understanding the cellular and molecular impact of new chemical entities is a critical step in drug discovery and development. Flow cytometry offers a powerful, high-throughput platform for single-cell analysis, enabling the quantitative assessment of cellular processes such as apoptosis, cell cycle distribution, and oxidative stress.[4][5] These application notes provide a framework for investigating the effects of 1-methyl-3,6-pyridazinedione on cultured cells.
Data Presentation: Hypothetical Effects of 1-methyl-3,6-pyridazinedione
The following tables summarize hypothetical quantitative data from flow cytometry analyses of a human cancer cell line (e.g., Jurkat or HeLa cells) treated with varying concentrations of 1-methyl-3,6-pyridazinedione for 24 hours.
Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 88.7 ± 3.5 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| 50 | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| 100 | 40.1 ± 5.1 | 35.6 ± 3.3 | 24.3 ± 2.7 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 | 1.8 ± 0.4 |
| 10 | 58.2 ± 3.1 | 28.5 ± 2.2 | 13.3 ± 1.7 | 3.1 ± 0.6 |
| 50 | 68.9 ± 4.5 | 15.3 ± 2.8 | 10.8 ± 1.9 | 15.0 ± 2.1 |
| 100 | 45.2 ± 5.3 | 10.1 ± 2.1 | 5.7 ± 1.2 | 39.0 ± 4.5 |
Table 3: Reactive Oxygen Species (ROS) Detection using H2DCFDA
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| 0 (Vehicle Control) | 150 ± 25 |
| 10 | 280 ± 45 |
| 50 | 850 ± 110 |
| 100 | 1620 ± 230 |
| Positive Control (H₂O₂) | 2500 ± 300 |
Experimental Protocols
Cell Culture and Treatment
-
Culture a suitable cell line (e.g., Jurkat, HeLa, or NB-4) in appropriate complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Prepare stock solutions of 1-methyl-3,6-pyridazinedione in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of 1-methyl-3,6-pyridazinedione or vehicle control for the specified duration (e.g., 24 hours).
Protocol for Apoptosis Analysis
This protocol is adapted for the detection of early and late apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.[5][6]
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and pellet again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for PI.
-
Set up appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Analyze at least 10,000 events per sample.
-
Protocol for Cell Cycle Analysis
This protocol outlines the procedure for analyzing DNA content and cell cycle distribution using Propidium Iodide (PI) staining.[7][8]
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample as described in the apoptosis protocol.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2-A or FL3-A).
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.[7]
-
Acquire data for at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[7][8]
-
Protocol for Reactive Oxygen Species (ROS) Detection
This protocol describes the measurement of intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[9][10]
-
Cell Preparation and Staining:
-
Culture and treat cells with 1-methyl-3,6-pyridazinedione as described previously. Include a positive control (e.g., treatment with H₂O₂) and a negative control (untreated cells).[9]
-
After treatment, harvest the cells and wash them once with pre-warmed PBS.
-
Resuspend the cells in pre-warmed PBS containing 5-10 µM H₂DCFDA at a density of 1 x 10⁶ cells/mL.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
After incubation, pellet the cells by centrifugation and resuspend them in fresh, pre-warmed PBS.
-
Analyze the samples immediately on a flow cytometer.
-
Detect the fluorescence of dichlorofluorescein (DCF) in the FITC channel (FL1).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Normalize the MFI of treated samples to the MFI of the vehicle control to determine the fold-change in ROS production.[10]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 3-Hydroxy-1-methylpyridazin-6(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-Hydroxy-1-methylpyridazin-6(1H)-one in aqueous solutions.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound, also known as N-Methylmaleic hydrazide, is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [2] |
| Melting Point | 210-212 °C | [2] |
| Predicted pKa | 9.57 ± 0.20 | [2] |
| Predicted XlogP | -0.8 | [1] |
Note: The low XlogP value suggests that the compound is relatively hydrophilic, yet its crystalline structure can limit its aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low solubility of this compound in my aqueous buffer. What is the expected aqueous solubility?
Q2: My compound is precipitating out of solution during my experiment. What are the immediate troubleshooting steps?
A2: Precipitation is a common issue for compounds with limited aqueous solubility. Consider the following immediate actions:
-
Gentle Heating and Agitation: Mild heating (e.g., to 37°C) and continuous stirring or sonication can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
-
pH Adjustment: The predicted pKa of ~9.57 suggests the compound is weakly acidic. Adjusting the pH of the buffer can significantly impact solubility. Attempt to dissolve the compound in a slightly basic buffer (e.g., pH 8-9).
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent can substantially increase solubility. Dimethyl sulfoxide (DMSO) is a common choice for stock solutions. For working solutions, ethanol or polyethylene glycol (PEG) are often better tolerated in biological assays.
Q3: What concentration of DMSO is acceptable in my cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept to a minimum to avoid cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v). However, the tolerance can be cell-line dependent, and it is advisable to run a vehicle control to assess the impact of the co-solvent on your specific assay.
Q4: How can I systematically improve the solubility of this compound for my experiments?
A4: A systematic approach involves exploring different formulation strategies. The three primary methods to consider are pH adjustment, the use of co-solvents, and complexation with cyclodextrins. Detailed protocols for each of these methods are provided below. It is recommended to start with pH and co-solvent optimization before moving to more complex formulations.
Solubility Enhancement Strategies & Experimental Protocols
pH Adjustment
The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weakly acidic compound like this compound, increasing the pH above its pKa will lead to deprotonation and the formation of a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Determination
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 5, 6, 7, 7.4, 8, 9, and 10).
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample and dilute: Carefully collect a known volume of the supernatant and dilute it with an appropriate mobile phase or buffer for analysis.
-
Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot the data: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.
Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.
Quantitative Data for a Related Pyridazinone
The following table shows the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one in various solvents at different temperatures, illustrating the significant impact of solvent choice.
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | 6.94 x 10⁻⁶ | 8.42 x 10⁻⁶ | 1.02 x 10⁻⁵ | 1.30 x 10⁻⁵ |
| Ethanol | 5.98 x 10⁻³ | 6.51 x 10⁻³ | 7.08 x 10⁻³ | 7.69 x 10⁻³ | 8.22 x 10⁻³ |
| PEG-400 | 3.79 x 10⁻¹ | 3.87 x 10⁻¹ | 3.95 x 10⁻¹ | 4.03 x 10⁻¹ | 4.12 x 10⁻¹ |
| DMSO | 4.00 x 10⁻¹ | 4.16 x 10⁻¹ | 4.32 x 10⁻¹ | 4.49 x 10⁻¹ | 4.67 x 10⁻¹ |
Data adapted from a study on 6-phenyl-pyridazin-3(2H)-one.[5]
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions with increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v of ethanol or PEG-400 in water).
-
Follow the shake-flask method: Use the same procedure as described in the pH-dependent solubility protocol (steps 2-6) for each co-solvent mixture.
-
Analyze the results: Plot the solubility of this compound as a function of the co-solvent concentration.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.
Commonly Used Cyclodextrins
| Cyclodextrin | Properties |
| β-Cyclodextrin (βCD) | Limited water solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and commonly used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be effective for a wide range of compounds. |
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add excess compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-48 hours).
-
Separate and quantify: Follow the same procedure as described in the pH-dependent solubility protocol (steps 4-6) to determine the concentration of the dissolved compound.
-
Construct a phase solubility diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the complex.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Stability issues with 1-methyl-3,6-pyridazinedione in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-methyl-3,6-pyridazinedione in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 1-methyl-3,6-pyridazinedione are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability. 1-Methyl-3,6-pyridazinedione can be susceptible to degradation in aqueous buffer solutions, which can lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in poor reproducibility. Factors such as buffer pH, temperature, and storage time can significantly impact its stability.
Q2: What are the primary factors that influence the stability of 1-methyl-3,6-pyridazinedione in experimental buffers?
A2: The main factors affecting the stability of 1-methyl-3,6-pyridazinedione are:
-
pH of the buffer: The compound is generally more stable in neutral to slightly acidic conditions. Stability tends to decrease in alkaline (basic) conditions.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Buffer Composition: While less common, certain buffer components could potentially react with the compound.
-
Exposure to Light: Although less documented for this specific compound, photostability should be a consideration for pyridazine derivatives.
-
Presence of Nucleophiles: Strong nucleophiles in the buffer can react with the pyridazinedione ring.
Q3: What is the likely degradation pathway for 1-methyl-3,6-pyridazinedione in aqueous buffers?
A3: The primary degradation pathway for 1-methyl-3,6-pyridazinedione in aqueous buffers, particularly under neutral to alkaline conditions, is hydrolysis. This involves the cleavage of the amide bonds within the pyridazinedione ring, leading to the formation of ring-opened products. The initial step is the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons.
Q4: How can I minimize the degradation of 1-methyl-3,6-pyridazinedione during my experiments?
A4: To minimize degradation, consider the following best practices:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of 1-methyl-3,6-pyridazinedione immediately before use.
-
Control pH: Use buffers in the neutral to slightly acidic range (pH 6.0-7.4) if your experimental design allows. Avoid highly basic buffers (pH > 8).
-
Control Temperature: Perform experiments at the lowest feasible temperature. Avoid prolonged incubation at elevated temperatures.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter.
Issue 1: I observe a gradual loss of my compound's activity during a multi-hour incubation.
-
Question: What is the likely cause for the decreasing activity of 1-methyl-3,6-pyridazinedione over several hours at 37°C in a phosphate-buffered saline (PBS) solution at pH 7.4?
-
Answer: The observed loss of activity is likely due to the hydrolytic degradation of the compound. At a physiological pH of 7.4 and an elevated temperature of 37°C, 1-methyl-3,6-pyridazinedione can undergo slow hydrolysis, reducing its effective concentration over time.
Issue 2: My dose-response curves are not reproducible between experiments run on different days.
-
Question: Why am I getting variable IC50 values for 1-methyl-3,6-pyridazinedione when I repeat my assay? I prepare my stock solution in DMSO and dilute it in my cell culture medium.
-
Answer: This variability could stem from the age and storage of your stock solution. Even when stored frozen, repeated freeze-thaw cycles can introduce moisture into your DMSO stock, which can contribute to the degradation of the compound. Additionally, the stability of the compound in the final assay medium at the working concentration should be considered, especially if the medium has a pH that is not optimal for stability.
Issue 3: I see an unexpected peak appearing in my HPLC analysis of my experimental sample over time.
-
Question: While analyzing my samples containing 1-methyl-3,6-pyridazinedione by HPLC, I notice a new peak that grows over time, while the peak for the parent compound decreases. What could this be?
-
Answer: The appearance of a new peak is a strong indication of compound degradation. This new peak likely represents one or more degradation products resulting from the hydrolysis of the pyridazinedione ring. To confirm this, you could perform a forced degradation study (see Experimental Protocols below) to intentionally generate the degradation products and compare their retention times.
Quantitative Data Summary
The following tables summarize illustrative stability data for 1-methyl-3,6-pyridazinedione in common experimental buffers. This data is representative and should be used as a guideline. It is highly recommended to perform a stability study under your specific experimental conditions.
Table 1: Effect of pH on the Stability of 1-Methyl-3,6-Pyridazinedione at 37°C
| Buffer (50 mM) | pH | Incubation Time (hours) | % Remaining Parent Compound |
| Citrate-Phosphate | 5.0 | 24 | 98% |
| Phosphate | 7.4 | 24 | 85% |
| Tris-HCl | 8.5 | 24 | 65% |
| Carbonate-Bicarbonate | 9.5 | 24 | 40% |
Table 2: Effect of Temperature on the Stability of 1-Methyl-3,6-Pyridazinedione in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | % Remaining Parent Compound |
| 4 | 24 | >99% |
| 25 (Room Temp) | 24 | 92% |
| 37 | 24 | 85% |
Experimental Protocols
Protocol 1: Assessing the Stability of 1-Methyl-3,6-Pyridazinedione in an Experimental Buffer
This protocol outlines a method to determine the stability of 1-methyl-3,6-pyridazinedione in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 1-methyl-3,6-pyridazinedione (e.g., 10 mM) in a suitable organic solvent such as DMSO or ethanol.
-
Preparation of Test Solution: Dilute the stock solution to your final working concentration (e.g., 100 µM) in your experimental buffer.
-
Incubation: Incubate the test solution under your experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching (Optional but Recommended): If degradation is rapid, immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop further degradation. Centrifuge to clarify the sample.
-
HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Data Analysis: Quantify the peak area of the 1-methyl-3,6-pyridazinedione peak at each time point. Calculate the percentage of the remaining compound relative to the T=0 time point. Plot the percentage of the remaining compound versus time to determine the stability profile.
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve 1-methyl-3,6-pyridazinedione in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 1-methyl-3,6-pyridazinedione in a solution of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve 1-methyl-3,6-pyridazinedione in a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC-UV and ideally by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.
Visualizations
Caption: Proposed hydrolytic degradation pathway for 1-methyl-3,6-pyridazinedione.
Caption: A typical experimental workflow for assessing compound stability.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
Technical Support Center: Overcoming Poor Cell Permeability of Pyridazinone Compounds
This guide provides troubleshooting advice and detailed protocols for researchers facing challenges with the cell permeability of pyridazinone-based compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridazinone compound is a potent enzyme inhibitor in biochemical assays but shows significantly lower or no activity in cell-based assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability.[1][2] The compound may be unable to cross the cell membrane to reach its intracellular target. Other potential causes include rapid metabolism of the compound within the cell or active removal from the cell by efflux pumps.[1] It's crucial to first assess the compound's ability to permeate cell membranes.
Q2: How can I determine if my pyridazinone compound has poor cell permeability?
A2: There are several standard assays to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[3][4][5] It is a cost-effective method for initial screening and ranking of compounds.[3][4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelium.[6][7][8] It provides a more comprehensive assessment by accounting for both passive diffusion and active transport processes.[4][7][9]
-
Cellular Uptake Assays: These experiments directly measure the amount of compound that accumulates inside the cells.
Q3: My compound shows low permeability in the PAMPA assay. What structural modifications can I make to the pyridazinone scaffold to improve it?
A3: To enhance passive diffusion, you need to optimize the compound's physicochemical properties. Consider the following strategies:
-
Increase Lipophilicity (LogP): The lipophilicity of a molecule is a key factor in its ability to cross cell membranes. Introducing lipophilic groups, such as alkyl or aryl substituents, can improve permeability. However, excessive lipophilicity can lead to poor aqueous solubility.
-
Reduce Polar Surface Area (PSA): High PSA is often associated with poor permeability. Aim to reduce the number of hydrogen bond donors and acceptors.[10] This can sometimes be achieved by masking polar functional groups (e.g., hydroxyl or amine groups) with lipophilic moieties, a strategy known as the prodrug approach.[11]
-
Optimize Molecular Size and Shape: Smaller molecules generally exhibit better permeability. The shape of the molecule can also influence its ability to pass through the lipid bilayer.
Q4: The Caco-2 assay results suggest my compound is a substrate for an efflux pump. What does this mean and how can I address it?
A4: An efflux ratio greater than 2 in a bidirectional Caco-2 assay typically indicates that your compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[8] This reduces the intracellular concentration and, consequently, its efficacy. To address this, you can:
-
Perform the Caco-2 assay with a known efflux pump inhibitor (e.g., verapamil for P-gp).[8] A significant increase in permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.[8]
-
Modify the compound's structure to reduce its recognition by efflux transporters. This can be a challenging process and often requires iterative design and testing.
Q5: Can I improve my compound's permeability without making structural changes?
A5: Yes, formulation strategies can enhance the apparent solubility and permeability of a compound.[12][13][14] These approaches are particularly useful for preclinical and clinical development:
-
Use of Excipients: Surfactants and cyclodextrins can increase the solubility of poorly soluble drugs.[12][15]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[15]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate and apparent solubility.[14]
Troubleshooting Guide
This workflow can help you systematically diagnose and address permeability issues with your pyridazinone compounds.
Caption: Troubleshooting workflow for poor cell permeability.
Physicochemical Properties and Permeability
The interplay between lipophilicity (LogP) and polar surface area (PSA) is critical for cell permeability. This diagram illustrates the general relationship for passive diffusion.
Caption: Relationship between physicochemical properties and permeability.
Data Summary
The following table summarizes typical permeability classifications based on Caco-2 and PAMPA assay results.
| Assay | Apparent Permeability (Papp) Value (x 10⁻⁶ cm/s) | Permeability Classification |
| Caco-2 | < 1 | Low |
| 1 - 10 | Moderate | |
| > 10 | High | |
| PAMPA | < 1.5 | Low |
| > 1.5 | High |
Note: Classification thresholds can vary slightly between laboratories.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[3][9]
Materials:
-
96-well microtiter filter plates (Donor plate)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% DOPC in dodecane)[3]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Membrane: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate.
-
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.
-
Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Caco-2 Permeability Assay Protocol
Objective: To evaluate the permeability of a compound across a monolayer of Caco-2 cells, which models the human intestinal epithelium.[6][7]
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
Test compound stock solution
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[8]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[16] Additionally, a Lucifer yellow rejection test can be performed to confirm the integrity of the tight junctions.[4][9]
-
Prepare Transport Buffer: Prepare fresh transport buffer (e.g., HBSS at pH 7.4 for the basolateral side and pH 6.5 for the apical side to mimic the gut environment).
-
Prepare Dosing Solution: Dilute the test compound in the transport buffer to the final concentration (e.g., 10 µM).[7]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add fresh buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[7]
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
To determine the efflux ratio, perform the experiment in the reverse direction. Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the compound is a substrate for active efflux.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. catsci.com [catsci.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Optimizing In Vivo Dosage of 3-Hydroxy-1-methylpyridazin-6(1H)-one
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxy-1-methylpyridazin-6(1H)-one and what is its potential mechanism of action?
A1: this compound belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] Their mechanisms of action are diverse; some have been shown to inhibit enzymes like cyclooxygenase 2 (COX2), phosphodiesterase type 4 (PDE4), and various protein kinases such as c-Met.[3][4] Some pyridazinone derivatives have also been investigated for their effects on inflammatory pathways by modulating mediators like TNF-α and IL-6.[5] Without specific data, the mechanism of this compound would need to be determined experimentally.
Q2: What is the critical first step in determining the in vivo dosage of a novel compound like this?
A2: The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study.[6] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[7][8] This study is essential for establishing a safe dose range for subsequent efficacy studies.[6][9]
Q3: How should I select a starting dose for an MTD study?
A3: The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose predicted to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[6]
Q4: What are the key considerations when designing an in vivo dose-response study?
A4: A robust dose-response study requires careful planning of several parameters, including the number of dose levels, the specific dose amounts, and the sample size for each group.[10] The objective is to generate data that allows for the fitting of nonlinear curves to accurately assess the compound's efficacy and potency.[10]
Troubleshooting Guide
Issue 1: The compound precipitates out of solution during formulation.
-
Possible Cause: Poor solubility of the compound in the chosen vehicle. This is a common issue with novel small molecule inhibitors.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in various pharmaceutically acceptable vehicles.[11]
-
Optimize Formulation: Explore different formulation strategies to enhance solubility.[11][12] This may include using co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or complexing agents like cyclodextrins.[11][13][14]
-
Particle Size Reduction: The rate of dissolution can be improved by reducing the particle size of the compound through techniques like micronization.[11]
-
Create a Suspension: If the compound cannot be fully dissolved, creating a homogenous suspension using agents like carboxymethylcellulose (CMC) is a viable alternative for oral administration.[11]
-
Issue 2: Unexpected toxicity or adverse effects are observed in the animals.
-
Possible Cause: The toxicity could be inherent to the compound or caused by the vehicle itself.
-
Troubleshooting Steps:
-
Vehicle Toxicity Control: Always include a control group that receives only the vehicle to ensure the formulation is not the source of the adverse effects.[6]
-
Review Vehicle Toxicity: Check the literature for known toxicity profiles of the chosen vehicle in your animal model and for the specific route of administration.[11][15]
-
Dose Reduction: If the compound is suspected to be the cause, reduce the dose to see if the toxic effects diminish.[11]
-
Refine MTD Assessment: Re-evaluate the MTD with smaller dose escalation steps and more detailed clinical observations.
-
Issue 3: The compound is not showing the expected efficacy at the administered doses.
-
Possible Cause: This could be due to insufficient target engagement, which might stem from poor pharmacokinetics (PK), low bioavailability, or rapid metabolism.
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16] This will help in optimizing the dosing regimen.
-
Assess Bioavailability: The compound may have low bioavailability, especially if administered orally.[16] Different formulations or routes of administration may need to be explored.
-
Dose Escalation: Based on the MTD, you may need to test higher doses in your efficacy study to achieve a therapeutic concentration at the target site.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats), ensuring they are age and weight-matched.
-
Group Allocation: Assign a small cohort of animals (e.g., n=3-5 per group) to several dose groups, including a vehicle control group.
-
Dose Selection: Choose a starting dose based on in vitro data. Subsequent doses should be escalated, for instance, by a factor of 2x or 3x.
-
Administration: Administer the compound and vehicle via the intended route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 7-14 days).
-
Monitoring: Closely monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, agitation), and physical appearance (piloerection, hunched posture).
-
Endpoint: The MTD is typically defined as the highest dose that does not result in significant toxicity, such as more than a 10-20% loss of body weight or severe clinical signs.[6]
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the ADME profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single, non-toxic dose of the compound. It's often beneficial to test at least two dose levels to assess linearity.[17]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the compound over time.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Novel Pyridazinone Derivative in Mice
| Parameter | Dose 1 (10 mg/kg) | Dose 2 (50 mg/kg) |
| Cmax (ng/mL) | 450 ± 85 | 2100 ± 350 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (ng·h/mL) | 1200 ± 210 | 7500 ± 980 |
| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
Table 2: Example MTD Study Summary for a Novel Pyridazinone Derivative
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | +5.2% | None |
| 10 | +4.8% | None |
| 30 | +2.1% | None |
| 100 | -8.5% | Mild lethargy |
| 300 | -18.2% | Significant lethargy, piloerection |
Mandatory Visualizations
Signaling Pathway
Given that many pyridazinone derivatives exhibit anti-inflammatory properties through the inhibition of the COX-2 pathway, a diagram illustrating this potential mechanism is provided below.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 16. benchchem.com [benchchem.com]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 1-methyl-3,6-pyridazinedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 1-methyl-3,6-pyridazinedione, a cysteine-reactive compound. The guidance provided herein is based on established principles for characterizing and minimizing off-target activities of covalent inhibitors.
Frequently Asked Questions (FAQs)
Section 1: Known Issues & Initial Checks
Q1: My experimental results are inconsistent when using 1-methyl-3,6-pyridazinedione. What are some initial troubleshooting steps?
A1: Inconsistent results can arise from several factors unrelated to off-target effects. Before investigating off-target binding, please verify the following:
-
Compound Integrity and Purity: Ensure the compound is of high purity and has not degraded. Verify its identity and purity by techniques such as NMR or mass spectrometry.
-
Solubility: 1-methyl-3,6-pyridazinedione may have limited solubility in aqueous buffers. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your experimental system. Precipitated compound can lead to variability.
-
Experimental Conditions: Confirm the consistency of your experimental parameters, including cell density, incubation times, and reagent concentrations.
Q2: I observe cytotoxicity at concentrations where I expect to see a specific biological effect. Is this due to off-target effects?
A2: While off-target effects can certainly induce cytotoxicity, it is also possible that the intended target, when inhibited, leads to cell death. To distinguish between these possibilities, consider the following:
-
Dose-Response Analysis: Perform a careful dose-response study to determine the concentration range for the desired effect and the onset of cytotoxicity. A significant separation between these two concentrations suggests the desired effect is on-target.
-
Time-Course Experiment: Assess cell viability at different time points. On-target effects may take longer to manifest as cytotoxicity compared to acute off-target toxicity.
-
Control Compound: If available, use a structurally distinct compound that targets the same protein to see if it recapitulates the cytotoxic phenotype.[1]
Section 2: Troubleshooting Off-Target Effects
Q3: I suspect 1-methyl-3,6-pyridazinedione is hitting unintended targets in my experiments. How can I confirm this?
A3: Confirming off-target effects requires a systematic approach. Here are key strategies:
-
Target Knockout/Knockdown: If the intended target is known, use siRNA, shRNA, or CRISPR/Cas9 to reduce its expression.[1] If the phenotype persists in the absence of the intended target, it is likely due to off-target effects.[1]
-
Orthogonal Assays: Use a secondary, independent assay to confirm the on-target effect.[1] Discrepancies in potency or efficacy between different assays can indicate the involvement of off-targets.
-
Competitive Profiling: Use a known selective inhibitor of the intended target to see if it can block the effects of 1-methyl-3,6-pyridazinedione.
Q4: How can I identify the specific off-targets of 1-methyl-3,6-pyridazinedione?
A4: Identifying unknown off-targets typically involves proteome-wide screening techniques:
-
Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique can identify covalent binding partners of your compound directly in complex biological systems. A competitive ABPP experiment can reveal proteins that bind to 1-methyl-3,6-pyridazinedione.
-
Cellular Thermal Shift Assay (CETSA): This method can detect target engagement by observing changes in protein thermal stability upon compound binding.[2] When coupled with mass spectrometry (MS-CETSA), it can identify both on- and off-targets.[2]
Q5: What strategies can I employ to minimize the off-target effects of 1-methyl-3,6-pyridazinedione in my experiments?
A5: Minimizing off-target effects is crucial for data interpretation. Consider the following approaches:
-
Use the Lowest Effective Concentration: Perform a thorough dose-response analysis to identify the minimal concentration of the compound that elicits the desired on-target effect.
-
Optimize Incubation Time: For covalent inhibitors, the duration of exposure can influence the extent of off-target binding. Shorter incubation times may favor modification of the intended target, especially if it has a high binding affinity.
-
Structural Modification: If you have medicinal chemistry capabilities, consider synthesizing analogs of 1-methyl-3,6-pyridazinedione to improve selectivity.
Data Presentation: Selectivity Profile
The following table presents hypothetical selectivity data for 1-methyl-3,6-pyridazinedione against a panel of cysteine-containing proteins to illustrate the concept of a selectivity profile.
| Target Protein | IC50 (µM) | Description |
| Intended Target A | 0.1 | Primary therapeutic target |
| Off-Target B | 5.2 | Kinase with a reactive cysteine |
| Off-Target C | 12.8 | Phosphatase with a catalytic cysteine |
| Off-Target D | > 50 | Unrelated protein with a surface-exposed cysteine |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to verify the engagement of 1-methyl-3,6-pyridazinedione with its intended target in intact cells.
Materials:
-
Cells expressing the target protein
-
1-methyl-3,6-pyridazinedione
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with 1-methyl-3,6-pyridazinedione at the desired concentration and a vehicle control (DMSO) for the specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to pellet precipitated proteins.
-
Western Blotting: Analyze the supernatant by Western blotting using an antibody against the target protein.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol describes a competitive ABPP experiment to identify proteins that covalently bind to 1-methyl-3,6-pyridazinedione.
Materials:
-
Cell lysate
-
1-methyl-3,6-pyridazinedione
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., azide-biotin, copper catalyst, ligand)
-
Streptavidin beads
-
Mass spectrometry reagents and equipment
Procedure:
-
Lysate Preparation: Prepare a fresh cell lysate.
-
Competitive Incubation: Pre-incubate the lysate with varying concentrations of 1-methyl-3,6-pyridazinedione or a vehicle control.
-
Probe Labeling: Add the cysteine-reactive probe to the lysates and incubate to label the remaining accessible cysteines.
-
Click Chemistry: Perform a click reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides.
-
Mass Spectrometry: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Proteins that show a dose-dependent decrease in probe labeling in the presence of 1-methyl-3,6-pyridazinedione are potential off-targets.
Visualizations
Caption: Workflow for troubleshooting and identifying off-target effects.
Caption: Signaling pathway illustrating on- and off-target effects.
Caption: Decision tree for troubleshooting experimental outcomes.
References
How to prevent degradation of N-Methylmaleic hydrazide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Methylmaleic hydrazide during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for N-Methylmaleic hydrazide?
To ensure the stability of N-Methylmaleic hydrazide, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Protect it from light and moisture to minimize degradation.
Q2: What are the known degradation pathways for N-Methylmaleic hydrazide?
While specific degradation pathways for N-Methylmaleic hydrazide are not extensively documented in publicly available literature, based on the chemical structure and data from related compounds like maleic hydrazide and other hydrazide derivatives, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation.[2][3][4]
Q3: Are there any known incompatibilities for N-Methylmaleic hydrazide?
Yes, N-Methylmaleic hydrazide should not be stored with strong oxidizing agents or strong acids, as these can accelerate its degradation.[5] Additionally, compatibility with certain pharmaceutical excipients should be evaluated on a case-by-case basis, as interactions can occur.[6][7][8]
Troubleshooting Guides
Issue 1: Physical Appearance Change (e.g., color change, clumping)
-
Possible Cause: Exposure to moisture and/or light.
-
Troubleshooting Steps:
-
Inspect Storage Conditions: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment. Protect from all light sources by using an amber vial or storing it in a dark place.
-
Purity Check: Analyze the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and identify potential degradation products.[1][9]
-
Issue 2: Decreased Purity or Potency Over Time
-
Possible Cause: Thermal degradation, hydrolysis, or slow oxidation.
-
Troubleshooting Steps:
-
Review Storage Temperature: Confirm that the storage temperature is consistently maintained at the recommended cool temperature. Avoid temperature fluctuations.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[6]
-
Forced Degradation Study: To understand the degradation profile, a forced degradation study can be performed. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradants and establish a stability-indicating analytical method.[5][10][11][12]
-
Data Presentation
Table 1: Stability of N-Methylmaleic Hydrazide Under Various Conditions (Hypothetical Data)
| Condition | Duration | Assay (%) | Appearance | Degradation Products (%) |
| 25°C / 60% RH | 3 Months | 99.5 | White powder | Not Detected |
| 40°C / 75% RH | 1 Month | 98.2 | Slight yellow tint | 1.8 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 97.5 | Yellowish powder | 2.5 |
| 0.1 M HCl (aq) | 24 hours | 95.1 | Solution | 4.9 |
| 0.1 M NaOH (aq) | 24 hours | 92.3 | Solution | 7.7 |
| 3% H₂O₂ (aq) | 24 hours | 90.8 | Solution | 9.2 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the purity of N-Methylmaleic hydrazide and detect degradation products. Method optimization and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, maleic hydrazide is detected at 303 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of N-Methylmaleic hydrazide in the mobile phase.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[5][10][11][12]
-
Acid Hydrolysis: Dissolve N-Methylmaleic hydrazide in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve N-Methylmaleic hydrazide in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve N-Methylmaleic hydrazide in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1) against a control sample.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of N-Methylmaleic hydrazide.
Caption: Potential degradation pathways for N-Methylmaleic hydrazide.
References
- 1. [Simple analysis of maleic hydrazide in agricultural products by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. medcraveonline.com [medcraveonline.com]
Technical Support Center: Addressing Autofluorescence of Pyridazinone Compounds in Imaging Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence associated with pyridazinone compounds in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are pyridazinone compounds and why might they be autofluorescent?
Pyridazinone and its derivatives are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Their molecular structure, often containing conjugated double bonds and aromatic systems, can absorb light at specific wavelengths and re-emit it at a longer wavelength, a phenomenon known as fluorescence. When this fluorescence is inherent to the compound and interferes with the detection of specific fluorescent labels in an experiment, it is termed autofluorescence.
Q2: How can I determine if my pyridazinone compound is causing autofluorescence in my imaging experiment?
To ascertain if your pyridazinone compound is the source of unwanted background fluorescence, you should include a crucial control in your experimental setup. Prepare a sample that includes your cells or tissue and the pyridazinone compound at the desired concentration, but without the addition of any fluorescent labels (e.g., fluorescently conjugated antibodies or dyes). Image this control sample using the same instrument settings (laser power, gain, filters) as your fully stained experimental samples. A significant fluorescent signal in this control sample is a strong indicator of compound-induced autofluorescence.[6]
Q3: What are the common sources of autofluorescence in imaging experiments besides the pyridazinone compound itself?
Autofluorescence can originate from multiple sources within a biological sample and the experimental setup. It is important to identify the potential sources to choose the most effective mitigation strategy.
-
Endogenous Autofluorescence: Many biological molecules naturally fluoresce. Common sources include:
-
Metabolic Cofactors: NADH and flavins typically excite in the UV-to-blue range and emit in the blue-to-green range.[7]
-
Structural Proteins: Collagen and elastin are major contributors to autofluorescence in tissue samples, with broad emission spectra.
-
Lipofuscin: These "wear-and-tear" pigments accumulate in aging cells and are highly fluorescent across a broad range of wavelengths.[7][8][9]
-
Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[9]
-
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives, such as formaldehyde and glutaraldehyde, can induce autofluorescence by cross-linking proteins and other molecules.[10][11] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[9]
Q4: What are the primary strategies to mitigate autofluorescence from pyridazinone compounds?
There are three main approaches to address autofluorescence:
-
Spectral Separation: This involves choosing fluorescent labels that have excitation and emission spectra distinct from the autofluorescence of the pyridazinone compound.
-
Chemical Quenching: This method uses chemical reagents to reduce or eliminate the autofluorescent signal.
-
Computational Subtraction: Advanced imaging and analysis techniques can be used to digitally separate the specific signal from the background autofluorescence.
The choice of strategy will depend on the specific characteristics of the pyridazinone compound's autofluorescence, the experimental setup, and the available equipment.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your imaging experiments with pyridazinone compounds.
Issue 1: High background fluorescence is obscuring the signal from my fluorescent probe.
Potential Cause: Strong autofluorescence from the pyridazinone compound and/or endogenous cellular components.
Solutions:
-
Optimize Your Imaging Parameters:
-
Switch to Red-Shifted Fluorophores: Autofluorescence from small molecules and endogenous sources is often strongest in the blue and green regions of the spectrum.[9] By using fluorescent probes that are excited by and emit light in the red or far-red wavelengths (e.g., Alexa Fluor 647, Cy5), you can often spectrally separate your signal from the background autofluorescence.[12][13][14][15][16]
-
Use Narrow Band-Pass Filters: Employing narrow band-pass emission filters on your microscope can help to isolate the specific signal from your fluorophore and reduce the collection of broad autofluorescence signals.
-
-
Implement Chemical Quenching:
-
Sudan Black B (SBB): This is a lipophilic dye that is effective at quenching autofluorescence, particularly from lipofuscin.[8][17][18][19] However, it may introduce its own background in the far-red channel.[8]
-
Copper Sulfate (CuSO₄): A solution of copper sulfate in an ammonium acetate buffer can be used to quench autofluorescence from various sources.[20][21][22][23][24]
-
Sodium Borohydride (NaBH₄): This reducing agent is particularly effective at quenching aldehyde-induced autofluorescence from fixation.[9][24]
-
-
Utilize Computational Correction:
Issue 2: My chemical quenching agent is reducing the signal from my specific fluorescent probe.
Potential Cause: The quenching agent is not specific and is also affecting your fluorescent label.
Solutions:
-
Titrate the Quenching Agent: Reduce the concentration of the quenching agent to a level where it effectively reduces autofluorescence without significantly impacting your specific signal.
-
Change the Quenching Agent: Different quenching agents have different mechanisms of action. If one is affecting your signal, try an alternative from the table below.
-
Apply Quenching Before Staining: For some quenchers like Sudan Black B, you can apply it to the sample before incubating with your fluorescently labeled antibodies.[8]
Data Presentation: Comparison of Chemical Quenching Methods
| Quenching Agent | Primary Target | Advantages | Disadvantages |
| Sudan Black B (SBB) | Lipofuscin, general lipophilic structures | Highly effective for lipofuscin-rich tissues.[8][17][18][19] | Can introduce background in the red and far-red channels; may reduce specific signal.[8] |
| Copper Sulfate (CuSO₄) | General autofluorescence | Effective for a broad range of autofluorescence sources.[20][21][22] | May not be as effective as SBB for lipofuscin; can reduce specific signal intensity.[24] |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence | Very effective for reducing background caused by formaldehyde or glutaraldehyde fixation.[9][24] | Can be harsh on tissues and may alter antigenicity. |
| Commercial Reagents (e.g., TrueBlack™) | Lipofuscin and other sources | Optimized formulations to reduce autofluorescence with less background compared to SBB.[8] | Higher cost compared to traditional chemical quenchers. |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Treatment for Quenching Autofluorescence
-
After your standard immunofluorescence staining protocol (including primary and secondary antibody incubations and washes), rehydrate your samples if necessary.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered to remove any particulates.
-
Incubate your slides in the SBB solution for 10-20 minutes at room temperature in the dark.[17]
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly with PBS or your preferred wash buffer.
-
Mount the coverslips with an aqueous mounting medium.
Protocol 2: Copper Sulfate (CuSO₄) Quenching
-
Prepare a 10 mM solution of Copper (II) Sulfate in 50 mM ammonium acetate buffer (pH 5.0).[20]
-
After fixation and permeabilization, and before antibody incubation, wash your samples with PBS.
-
Incubate the samples in the CuSO₄ solution for 10-60 minutes at room temperature.
-
Wash the samples thoroughly with PBS (3 x 5 minutes).
-
Proceed with your standard immunofluorescence staining protocol.
Mandatory Visualizations
Caption: A decision workflow to guide researchers in selecting the appropriate strategy for mitigating pyridazinone autofluorescence.
Caption: A generalized experimental workflow incorporating a chemical quenching step to reduce autofluorescence.
Caption: A conceptual diagram illustrating how spectral unmixing separates the desired signal from autofluorescence.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 8. biotium.com [biotium.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 11. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized Red-Absorbing Dyes for Imaging and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Red-Shifted and Fluorinated Dyes "JF3" for Advanced Bioimaging | Janelia Research Campus [janelia.org]
- 14. A general method to optimize and functionalize red-shifted rhodamine dyes | Springer Nature Experiments [experiments.springernature.com]
- 15. Optimized Red-Absorbing Dyes for Imaging and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Sudan Black B Pretreatment to Suppress Autofluorescence in Silk Fibroin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 22. bioresearchcommunications.com [bioresearchcommunications.com]
- 23. researchgate.net [researchgate.net]
- 24. vectorlabs.com [vectorlabs.com]
- 25. Unmixing of fluorescence spectra to resolve quantitative time-series measurements of gene expression in plate readers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. bio-rad.com [bio-rad.com]
- 29. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for synthesizing 3-Hydroxy-1-methylpyridazin-6(1H)-one derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing 3-Hydroxy-1-methylpyridazin-6(1H)-one and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your synthetic workflow.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.
Q1: I am observing a low yield of my desired this compound product. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in the synthesis of pyridazinone derivatives. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of your maleic hydrazide and methylating agent. Impurities can lead to undesirable side reactions and inhibit the desired N-methylation. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The temperature at which the reaction is conducted plays a critical role. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of the reactants or the product.[1] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial for achieving high yields. A common combination is sodium bicarbonate in acetone.[2] The base is essential for deprotonating the maleic hydrazide, making it nucleophilic for the methylation reaction. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Stoichiometry of Reagents: The molar ratio of the reactants can significantly impact the yield. Using an excess of the methylating agent, such as dimethyl sulfate, can help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and simplify purification. A typical molar ratio is 1 equivalent of the amide to 2 equivalents of dimethyl sulfate.[2]
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions, and how can I minimize them?
A2: The formation of multiple products is often due to a lack of regioselectivity in the N-alkylation process or other side reactions. Here are some common issues and their solutions:
-
Formation of Regioisomers: Pyridazinones have two nitrogen atoms that can potentially be alkylated. The regioselectivity of the alkylation is influenced by steric hindrance and electronic effects.[1] Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1] To improve regioselectivity, a systematic screening of reaction conditions, including the choice of base, solvent, and temperature, is often necessary.[1]
-
Over-alkylation: If the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms, leading to undesired byproducts.[1] Careful control of the stoichiometry of the methylating agent and monitoring the reaction progress can help minimize over-alkylation.
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
Q3: I am having difficulty purifying the final product. What are some effective purification strategies?
A3: Purification of this compound derivatives can be challenging due to the polarity of the molecule and the potential for closely related impurities. Here are some recommended purification techniques:
-
Filtration and Washing: After the reaction, the crude product can often be isolated by filtration. Washing the solid with a suitable solvent, such as ethyl acetate followed by hexane, can help remove unreacted starting materials and soluble impurities.[2]
-
Recrystallization: Recrystallization from a suitable solvent is an effective method for purifying the crude product. Dissolving the crude solid in a hot solvent and allowing it to cool slowly can yield pure crystals.[2]
-
Column Chromatography: If recrystallization is not sufficient, flash column chromatography on silica gel can be employed to separate the desired product from closely related impurities.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N-Methylated Heterocycles
| Entry | Amide Substrate | Methylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 4-(4-Methylphenyl)-1,3(3H)oxazine-2,6-dione | Dimethyl sulfate | Sodium bicarbonate | Acetone | Reflux | 20 | 66 | [2] |
| 2 | Gallic acid | Dimethyl sulfate | Sodium hydroxide | Water | Reflux | 4 | 89-92 | [3] |
| 3 | Amino acid derivatives | Dimethyl sulfate | Sodium hydride/H₂O (cat.) | - | - | - | - | [4] |
Note: The data presented is for analogous N-methylation reactions and serves as a guide for optimizing the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for N-Methylation using Dimethyl Sulfate
This protocol is adapted from a general method for the N-methylation of amide-functional heterocycles.[2]
Materials:
-
Maleic hydrazide
-
Dimethyl sulfate (Caution: Toxic and carcinogenic. Handle in a fume hood with appropriate personal protective equipment).[2]
-
Sodium bicarbonate
-
Acetone
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add maleic hydrazide (1 eq.), dimethyl sulfate (2 eq.), and sodium bicarbonate (a slight excess).
-
Add acetone as the solvent.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the solid sodium bicarbonate.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Take up the residue in ethyl acetate.
-
Add hexane dropwise to the solution in an ice bath until permanent turbidity is observed.
-
Isolate the precipitated product by suction filtration.
-
The filtrate can be concentrated to obtain a second crop of crystals.
Protocol 2: Synthesis of 3-Hydroxy-1-[(morpholin-4-yl)methyl]pyridazin-6(1H)-one (A Mannich Reaction Derivative)
This protocol describes the synthesis of a derivative of this compound via a Mannich reaction.[5]
Materials:
-
Maleic hydrazide (11.20 g)
-
Formaldehyde (3.00 g)
-
Morpholine (8.7 g)
-
Ethanol (400 ml)
-
Ether
Procedure:
-
Dissolve an equimolar mixture of maleic hydrazide, formaldehyde, and morpholine in ethanol in a round-bottom flask.
-
Reflux the mixture for approximately 5 hours. The completion of the reaction is indicated by the formation of a clear solution.
-
Concentrate the resulting solution to about 200 ml by distillation under reduced pressure.
-
Cool the concentrate to yield a colorless crystalline solid.
-
Wash the crude product first with ethanol and then with ether.
-
Dry the product in a vacuum oven.
-
For further purification, dissolve the compound in hot ethanol and allow the solution to evaporate slowly. Colorless crystalline solids will separate out after a couple of weeks.
-
Wash the crystals with a minimum amount of ethanol and dry them in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. server.ccl.net [server.ccl.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-1-[(morpholin-4-yl)methyl]pyridazin-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting ambiguous NMR peaks for 1-methyl-3,6-pyridazinedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous NMR spectra of 1-methyl-3,6-pyridazinedione.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the NMR analysis of 1-methyl-3,6-pyridazinedione.
Q1: The two vinyl protons (H4/H5) on the pyridazinedione ring appear as a single peak instead of two distinct doublets. Why is this?
A1: This is a common observation where the chemical shifts of the two protons are nearly identical (isochronous). Several factors can contribute to this:
-
Solvent Choice: The polarity and anisotropic effects of the NMR solvent can significantly influence proton chemical shifts. In a solvent like CDCl₃, the electronic environments of H4 and H5 may be too similar to be resolved. Trying a different solvent, such as benzene-d₆ or acetone-d₆, can often induce different shifts and resolve the signals.[1]
-
Symmetry: While the molecule is not perfectly symmetrical, the electronic influence of the methyl group and the two carbonyls can create a pseudo-symmetrical environment for the vinyl protons, leading to overlapping signals.
-
Instrument Resolution: The phenomenon may be spectrometer-dependent. A higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) provides better signal dispersion and may resolve the peaks.
Q2: My NMR spectrum shows very broad peaks for all signals. What is the cause?
A2: Peak broadening can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may be poor. Re-shimming the spectrometer is the first step in troubleshooting this issue.[1]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing broader peaks.[2] Diluting the sample may sharpen the signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Chemical Exchange or Rotamers: Although less common for this specific structure, dynamic processes like the presence of rotamers on the NMR timescale can lead to complicated or broad spectra. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into sharper peaks.[1]
Q3: The chemical shifts in my spectrum do not perfectly match reference data. Should I be concerned?
A3: Minor variations in chemical shifts are normal and can be attributed to several experimental conditions:[3]
-
Concentration: Chemical shifts can be concentration-dependent due to intermolecular interactions.[1]
-
Solvent: The choice of deuterated solvent has a significant impact on chemical shifts. Always compare your data to literature values obtained in the same solvent.[1][4]
-
Temperature: Temperature fluctuations can cause slight shifts in peak positions.
-
pH (if applicable): If your solvent has traces of acid or base, it can affect protonation states and thus chemical shifts, although this is less of a concern for 1-methyl-3,6-pyridazinedione unless it is contaminated.
Q4: I see an unexpected peak in the 2.0-2.5 ppm region. What could it be?
A4: This is a common region for solvent impurities. Acetone is a frequent contaminant and typically appears as a singlet around 2.17 ppm in CDCl₃. Other common laboratory solvents like ethyl acetate or hexane can also appear in the spectrum if not completely removed during purification.[1][5] Cross-referencing the peak with tables of common NMR impurities is recommended.
Q5: How can I confirm the assignment of the N-methyl peak?
A5: The N-methyl group is expected to be a singlet in the 3.0-4.0 ppm range. To confirm its assignment, a 2D NMR experiment is highly effective. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum should show a correlation between the protons of the methyl group and the two adjacent carbonyl carbons (C3 and C6), providing an unambiguous assignment.[4][6]
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-methyl-3,6-pyridazinedione based on data from analogous pyridazine structures.[6][7][8] Actual values can vary with experimental conditions.
| Atom | Nucleus | Expected Chemical Shift (δ) in ppm | Multiplicity | Notes |
| N-CH₃ | ¹H | 3.0 - 4.0 | Singlet (s) | Can be sensitive to solvent choice. |
| H4 / H5 | ¹H | 6.8 - 7.5 | Doublet (d) or Singlet (s) | Often appear as a singlet or a narrow multiplet due to similar chemical environments. May resolve in different solvents. |
| C3 / C6 | ¹³C | 158 - 165 | Singlet | Carbonyl carbons. |
| C4 / C5 | ¹³C | 125 - 135 | Singlet | Vinyl carbons. |
| N-CH₃ | ¹³C | 35 - 45 | Singlet | Methyl carbon. |
Experimental Protocols
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified 1-methyl-3,6-pyridazinedione directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent may be critical for resolving overlapping signals.[1]
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. Ensure the solution is homogeneous.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (as indicated by the lock signal shape and resolution of a reference peak like TMS or residual solvent).
-
Set the spectral width to cover a range of approximately -1 to 12 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.
-
Phase and baseline correct the spectrum. Reference the spectrum to TMS (0 ppm) or the residual solvent peak.
-
-
Data Acquisition (¹³C NMR):
-
Use the same prepared sample.
-
Tune the probe to the ¹³C frequency.
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons like the carbonyls.
-
Acquire a larger number of scans (e.g., 128, 256, or more) as ¹³C has a much lower natural abundance than ¹H.
-
Process the data similarly to the ¹H spectrum.
-
Visualization
The following diagram outlines a logical workflow for troubleshooting ambiguous peaks in an NMR spectrum.
Caption: Troubleshooting workflow for ambiguous NMR peaks.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. epfl.ch [epfl.ch]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cell toxicity of 3-Hydroxy-1-methylpyridazin-6(1H)-one at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the cell toxicity of 3-Hydroxy-1-methylpyridazin-6(1H)-one, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound, also known as N-methylmaleic hydrazide, belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are known for a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5][6] The cytotoxic effects of pyridazinone derivatives are often attributed to their ability to induce apoptosis, generate reactive oxygen species (ROS), and inhibit various cellular enzymes.[1][2][7]
Q2: What are the potential mechanisms of cytotoxicity for pyridazinone derivatives at high concentrations?
At high concentrations, pyridazinone derivatives have been shown to induce cell death through several mechanisms:
-
Induction of Apoptosis: Many pyridazinone compounds trigger programmed cell death, characterized by events like caspase activation, DNA fragmentation, and phosphatidylserine externalization.[1][2][7]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can lead to oxidative stress by increasing the intracellular levels of ROS.[2]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.[2]
-
Enzyme Inhibition: Pyridazinones are known to inhibit various enzymes, such as phosphodiesterases (PDEs), which can have downstream effects on cell signaling and viability.[7][8]
Q3: What morphological changes might be observed in cells treated with high concentrations of this compound?
Cells undergoing cytotoxicity induced by pyridazinone derivatives may exhibit various morphological changes, including:
-
Cell shrinkage and rounding.
-
Membrane blebbing.[4]
-
Detachment from the culture surface (for adherent cells).
-
Formation of apoptotic bodies.
-
Nuclear condensation and fragmentation.
Q4: I am observing precipitation of the compound in my cell culture medium at high concentrations. What can I do?
Compound precipitation is a common issue when working with high concentrations of small molecules. Here are some troubleshooting steps:
-
Optimize Solvent and Stock Concentration: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high stock concentration. When diluting into the aqueous culture medium, the final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Serial Dilution: Perform serial dilutions of your stock solution in pre-warmed culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium.
-
Increase Serum Concentration: If using a serum-containing medium, a slight increase in the serum percentage may help to improve the solubility of some compounds.
-
Sonication: Briefly sonicating the diluted compound in the medium before adding it to the cells can sometimes help to dissolve small precipitates.
-
Solubility Testing: Perform a solubility test to determine the maximum soluble concentration of the compound in your specific cell culture medium.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommendation |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells, which can concentrate the compound, fill the peripheral wells with sterile PBS or medium without cells. |
| Compound Instability | Prepare fresh dilutions of the compound for each experiment, as some compounds may degrade in solution over time. |
| Inconsistent Incubation Times | Adhere strictly to the predetermined incubation times for both compound treatment and assay reagent addition. |
Issue 2: Low Signal or Unexpected Results in MTT Assay
| Possible Cause | Recommendation |
| Suboptimal Cell Number | Titrate the cell seeding density to ensure that the cells are in the logarithmic growth phase at the time of the assay. |
| Incorrect Wavelength | Ensure the microplate reader is set to the correct absorbance wavelength for formazan (typically 570 nm) and a reference wavelength if necessary. |
| Incomplete Formazan Solubilization | After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting before reading the absorbance. |
| Interference of the Compound with MTT Assay | Run a control plate with the compound in cell-free medium to check if the compound itself reacts with MTT or absorbs at the measurement wavelength. |
Quantitative Data Summary
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., A549 | Lung Carcinoma | 48 | [Experimental Value] |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | [Experimental Value] |
| e.g., HepG2 | Hepatocellular Carcinoma | 48 | [Experimental Value] |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Visualizations
Caption: Experimental workflow for assessing cell cytotoxicity.
Caption: Potential apoptosis signaling pathway.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potential of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Comparative Analysis of Efficacy in Inflammation and Pain Management
For Immediate Release
In the landscape of burgeoning drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide presents a comparative analysis of the potential efficacy of 3-Hydroxy-1-methylpyridazin-6(1H)-one, a member of the pharmacologically significant pyridazinone class of compounds, against established drugs in the management of inflammation and pain. While direct clinical data for this specific molecule is not yet available, this report synthesizes preclinical findings for structurally related pyridazinone derivatives to project its therapeutic potential and benchmarks it against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.
The pyridazinone scaffold is a well-established pharmacophore known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3][4][5] The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity towards the inducible COX-2 isoform in several instances.[6][7] This selectivity is a key therapeutic advantage, as it suggests a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors like traditional NSAIDs.
Putative Mechanism of Action: Targeting the Arachidonic Acid Cascade
Inflammation and pain are complex physiological processes often mediated by the enzymatic activity of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) on arachidonic acid. As depicted in the signaling pathway below, these enzymes lead to the production of prostaglandins and leukotrienes, respectively, which are key inflammatory mediators. Pyridazinone derivatives have demonstrated the ability to inhibit these enzymes, thereby mitigating the inflammatory response.
Comparative Efficacy: Insights from Preclinical Studies
While specific in vivo studies on this compound are not publicly available, research on analogous pyridazinone derivatives provides valuable insights into its potential efficacy. The following table summarizes representative preclinical data for various pyridazinone compounds in established models of inflammation and pain, juxtaposed with data for standard-of-care drugs. It is important to note that these are not head-to-head comparisons and experimental conditions may vary between studies.
Table 1: Comparative Preclinical Efficacy of Pyridazinone Derivatives and Known Analgesics
| Compound/Drug | Animal Model | Efficacy Endpoint | Result | Reference |
| Pyridazinone Derivatives | ||||
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one | Carrageenan-induced rat paw edema | Inhibition of edema | Potent anti-inflammatory activity, significantly higher than celecoxib | [8] |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | Carrageenan-induced rat paw edema | Inhibition of edema | Potent anti-inflammatory activity, significantly higher than celecoxib | [8] |
| 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives | p-Benzoquinone-induced writhing test (mice) | Analgesic activity | Higher activity than acetylsalicylic acid without gastric ulceration | |
| Known Drugs | ||||
| Ibuprofen | Postoperative dental pain (human) | Number Needed to Treat (NNT) for at least 50% pain relief | 2.4 | [9] |
| Celecoxib | Ankylosing Spondylitis (human) | Pain reduction (vs. placebo) | Significantly better than placebo | [10] |
| Indomethacin | Carrageenan-induced rat paw edema | Inhibition of edema | Standard positive control for anti-inflammatory activity |
Note: The data presented for pyridazinone derivatives are from studies on structurally related compounds and are intended to be illustrative of the potential of this chemical class. Direct comparative studies are required to definitively establish the efficacy of this compound.
Experimental Protocols: A Foundation for Future Research
To facilitate further investigation and direct comparison, detailed methodologies for key preclinical assays are outlined below. These protocols are based on standard practices in pharmacological research.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Workflow:
Procedure:
-
Male Wistar rats (180-200 g) are acclimatized to laboratory conditions for at least one week.
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are randomly assigned to groups (n=6) and treated with the test compound (this compound), vehicle (control), or a standard drug (e.g., Indomethacin, 10 mg/kg).
-
One hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity and selectivity of a compound against the two COX isoforms.
Procedure:
-
Human recombinant COX-1 and COX-2 enzymes are used.
-
The assay is typically performed using a colorimetric or fluorometric method that measures the peroxidase activity of the COX enzyme.
-
The test compound is pre-incubated with the enzyme in a buffer solution.
-
The reaction is initiated by the addition of arachidonic acid.
-
The formation of Prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic or fluorogenic substrate, and the change in absorbance or fluorescence is monitored over time.
-
The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2.
-
The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Future Directions
The collective evidence from studies on pyridazinone derivatives suggests that this compound holds promise as a potential anti-inflammatory and analgesic agent. Its efficacy is likely mediated through the inhibition of key enzymes in the arachidonic acid cascade. To fully elucidate its therapeutic potential, further research is warranted, including:
-
Direct in vitro and in vivo studies to determine the specific efficacy and potency of this compound.
-
Head-to-head comparative studies against established NSAIDs and COX-2 inhibitors.
-
Comprehensive safety and toxicological profiling to assess its therapeutic index.
The information presented in this guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the further exploration of this promising compound. The provided experimental protocols offer a standardized approach for future investigations, which will be crucial in determining the clinical viability of this compound as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of non-steroidal anti-inflammatory drugs in ankylosing spondylitis: a Bayesian network meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1-methyl-3,6-pyridazinedione: A Comparative Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanisms of action for compounds based on the 1-methyl-3,6-pyridazinedione scaffold. While direct experimental data for 1-methyl-3,6-pyridazinedione is limited in publicly available literature, the broader class of pyridazinedione derivatives has been extensively studied, revealing several distinct and significant biological activities. This document outlines three primary mechanisms of action attributed to various pyridazinedione derivatives: Cyclooxygenase (COX) inhibition, Formyl Peptide Receptor (FPR) agonism, and covalent modification of cysteine residues. Through a detailed comparison of experimental data, protocols, and signaling pathways, this guide aims to provide a valuable resource for researchers investigating the therapeutic potential of this chemical class.
Cyclooxygenase (COX) Inhibition: Anti-inflammatory Action
A significant number of pyridazinedione derivatives have been developed as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. These compounds often exhibit selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Performance of Pyridazinedione Derivatives as COX Inhibitors
The following table summarizes the in vitro inhibitory activity of various pyridazinedione derivatives against COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for COX-2 inhibition.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 2d | 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-2H-pyridazin-3-one derivative | >100 | 0.015 | >6667 | [1] |
| Compound 2f | 6-(4-chlorophenyl)-2-(4-fluorophenyl)-2H-pyridazin-3-one derivative | >100 | 0.019 | >5263 | [1] |
| Compound 3c | 6-(4-methoxyphenyl)-2-(4-bromophenyl)-2H-pyridazin-3-one derivative | >100 | 0.018 | >5556 | [1] |
| Compound 3d | 6-(4-methoxyphenyl)-2-(4-chlorophenyl)-2H-pyridazin-3-one derivative | >100 | 0.019 | >5263 | [1] |
| Compound 7c | Pyrido[2,3-d]pyridazine-2,8-dione derivative | 1.95 (inhibition %) | 31.25 (inhibition %) | Non-selective | [2] |
| Celecoxib | Standard COX-2 Inhibitor | 15 | 0.04 | 375 | [1] |
| Indomethacin | Standard Non-selective COX Inhibitor | 0.1 | 0.9 | 0.11 | [1] |
Signaling Pathway: COX Inhibition and Prostaglandin Synthesis
Pyridazinedione-based COX inhibitors act by blocking the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.
Caption: Inhibition of Prostaglandin Synthesis by Pyridazinedione Derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.
Objective: To measure the percent inhibition of COX-1 and COX-2 activity by a test compound.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
10X Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test compound dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer (1X), Heme, and the fluorometric probe according to the manufacturer's instructions.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in 1X Assay Buffer. Keep on ice.
-
Assay Setup:
-
Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of ADHP.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of diluted enzyme, and 10 µL of DMSO.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of diluted enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Slope of 100% Activity - Slope of Inhibitor) / Slope of 100% Activity] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Formyl Peptide Receptor (FPR) Agonism: Modulation of Immune Cell Function
Certain pyridazin-3(2H)-one derivatives, particularly those with a methyl group at position 6, have been identified as agonists of Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors expressed on immune cells like neutrophils.[2] Agonism of these receptors leads to intracellular signaling cascades that result in calcium mobilization and chemotaxis, playing a role in the innate immune response.
Comparative Performance of Pyridazinedione Derivatives as FPR Agonists
The following table presents the half-maximal effective concentration (EC50) values for FPR1 and FPRL1 (FPR2) activation by various 6-methyl-pyridazin-3(2H)-one derivatives, as measured by intracellular calcium mobilization.
| Compound ID | Structure | FPR1 EC50 (µM) | FPRL1 EC50 (µM) | Reference |
| Compound 14a | N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | 1.2 | 0.8 | [2] |
| Compound 14h | N-(4-Iodophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | 0.9 | 0.6 | [2] |
| Compound 14x | N-(3,4-Dichlorophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | >10 | 0.5 | [2] |
Signaling Pathway: FPR Agonism and Calcium Mobilization
Activation of FPRs by pyridazinedione agonists initiates a G protein-mediated signaling cascade, leading to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of calcium from intracellular stores.
Caption: FPR Agonism by Pyridazinedione Derivatives Leading to Calcium Mobilization.
Experimental Protocol: Intracellular Calcium Flux Assay
This protocol describes a method to measure changes in intracellular calcium concentration in response to FPR agonists using a fluorescent calcium indicator.
Objective: To determine the EC50 value of a test compound for inducing calcium mobilization in FPR-expressing cells.
Materials:
-
FPR-transfected cells (e.g., HL-60 cells) or primary neutrophils
-
Cell culture medium (e.g., RPMI with 2% FCS, 25 mM HEPES)
-
Indo-1 AM (calcium indicator dye)
-
Pluronic F-127
-
Test compound dissolved in DMSO
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV laser excitation
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in cell loading medium at a concentration of 10-20 x 10^6 cells/mL.
-
Dye Loading: Add Indo-1 AM to a final concentration of 1.5 µM. Incubate for 45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with medium to remove extracellular dye.
-
Resuspension: Gently resuspend the cells in loading medium at 2.5 x 10^6 cells/mL.
-
Equilibration: Allow cells to equilibrate at 37°C in the dark for 30-60 minutes before analysis.
-
Flow Cytometry Analysis:
-
Acquire a baseline reading of the cell suspension for approximately 30-60 seconds.
-
Add the test compound at various concentrations and continue to acquire data for 3-5 minutes to record the calcium flux.
-
Use ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.
-
-
Data Analysis:
-
The ratio of Indo-1 fluorescence at two emission wavelengths (bound vs. unbound to calcium) is plotted against time.
-
The peak fluorescence ratio is determined for each concentration of the test compound.
-
The EC50 value is calculated by plotting the peak fluorescence ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Covalent Cysteine Modification: Bioconjugation Applications
Brominated pyridazinedione derivatives have emerged as valuable reagents for the site-selective modification of cysteine residues in peptides and proteins. This mechanism involves a Michael addition reaction, leading to the formation of a stable thioether bond. This technology is particularly relevant in the development of antibody-drug conjugates (ADCs) and other bioconjugates.
Comparative Performance of Pyridazinedione Derivatives in Bioconjugation
The reactivity and stability of the resulting conjugate can be tuned by modifying the substituents on the pyridazinedione ring. For instance, N-phenyl pyridazinediones have been shown to have a faster rate of deconjugation compared to N-methyl pyridazinediones.[3]
| Derivative Type | Reactivity with Thiols | Conjugate Stability | Key Feature | Reference |
| N-Methyl Pyridazinedione | Slower addition | High stability, slow deconjugation | Forms a more stable conjugate | [3] |
| N-Phenyl Pyridazinedione | Faster addition | Lower stability, faster deconjugation | Allows for tunable and reversible conjugation | [3] |
| Dibromopyridazinedione | Reacts with two thiols | High stability | Enables disulfide bond re-bridging | [4] |
Mechanism: Covalent Modification of Cysteine Residues
The reaction proceeds via a Michael addition of the nucleophilic thiol group of a cysteine residue to the electron-deficient double bond of the bromopyridazinedione, followed by the elimination of a bromide ion.
Caption: Experimental Workflow for Cysteine Bioconjugation and Analysis.
Experimental Protocol: Mass Spectrometry Analysis of Protein Modification
This protocol provides a general workflow for confirming the covalent modification of a protein by a pyridazinedione derivative using mass spectrometry.
Objective: To verify the successful conjugation of a pyridazinedione derivative to a target protein and identify the site of modification.
Materials:
-
Target protein (with at least one cysteine residue)
-
Bromopyridazinedione derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP, if starting with a disulfide bond)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Urea or other denaturants
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAM) for alkylation
-
Trypsin or other protease
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Conjugation Reaction:
-
If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP.
-
Incubate the protein with an excess of the bromopyridazinedione derivative in the reaction buffer. The reaction time and temperature will depend on the specific reactants.
-
Quench the reaction by adding an excess of a small molecule thiol like N-acetylcysteine.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the conjugated protein using urea.
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate free cysteine residues with IAM to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptide mixture using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database.
-
Include a variable modification corresponding to the mass of the pyridazinedione derivative on cysteine residues in the search parameters.
-
The identification of peptide fragments containing the mass shift confirms the covalent modification and pinpoints the specific cysteine residue(s) that were modified.
-
Conclusion
The pyridazinedione scaffold is a versatile platform for the development of biologically active molecules with diverse mechanisms of action. While the specific biological activity of 1-methyl-3,6-pyridazinedione remains to be fully elucidated, the extensive research on its derivatives provides a strong foundation for predicting its potential therapeutic applications. By understanding the established mechanisms of COX inhibition, FPR agonism, and cysteine bioconjugation, researchers can design targeted experiments to validate the mechanism of action of 1-methyl-3,6-pyridazinedione and other novel derivatives, ultimately accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) [pubs.rsc.org]
Head-to-Head Comparison of Pyridazinone Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The biological effects of pyridazinone derivatives are highly dependent on the nature and position of substituents on the pyridazinone ring, influencing their target specificity and potency.[1] This guide provides a head-to-head comparison of the functional performance of representative pyridazinone analogs across key therapeutic areas, supported by experimental data and detailed protocols to aid in research and development.
Comparative Analysis of Biological Activities
This comparison focuses on three well-documented activities of pyridazinone analogs: anti-inflammatory, anticancer, and vasodilator effects. The selected compounds represent different substitution patterns on the pyridazinone core to illustrate structure-activity relationships.
Anti-Inflammatory Activity: COX-2 Inhibition
Pyridazinone derivatives are recognized for their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[3]
Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activities of Pyridazinone Analogs
| Compound ID | Structure | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | COX-2 IC50 (µM) | SI |
| 5a | Pyridazinone | 4-Fluorophenyl | - | >12.86 | 0.77 | >16.70 | Celecoxib | 0.35 | 37.03 |
| 5f | Pyridazinone | 4-Chlorophenyl | - | >25.25 | 1.89 | >13.38 | Indomethacin | 0.21 | 0.50 |
| 6b | Pyridazine | - | - | 1.14 | 0.18 | 6.33 |
Data synthesized from multiple sources. IC50 values represent the half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines
Various pyridazinone analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines, highlighting their potential in oncology drug development.[2][4]
Table 2: Comparative Anticancer Activity of Pyridazinone Analogs against Various Cancer Cell Lines
| Compound ID | Structure | R (Substitution on Phenylpiperazine) | R' (Substitution on Hydrazido Chain) | Target Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17 | 3(2H)-pyridazinone | 4-Cl | 3-OCH₃ | AGS (Gastric Adenocarcinoma) | MTT | - (55.2 ± 4.1 % viability at 50 µM) | - | - |
| 18 | 3(2H)-pyridazinone | 4-Cl | 4-OCH₃ | AGS (Gastric Adenocarcinoma) | MTT | - (58.7 ± 3.5 % viability at 50 µM) | - | - |
| 10l | Pyridazinone-based diarylurea | - | - | A549/ATCC (Non-small cell lung cancer) | NCI 60-cell line screen | GI50 = 1.66-100 | Sorafenib | - |
| 43 | Pyridazin-3(2H)-one with quinoline moiety | - | - | PANC-1 (Pancreatic Cancer) | NCI 60-cell line screen | 2.9 | - | - |
| 43 | Pyridazin-3(2H)-one with quinoline moiety | - | - | PACA-2 (Pancreatic Cancer) | NCI 60-cell line screen | 2.2 | - | - |
Data synthesized from multiple sources. IC50 represents the concentration required to inhibit 50% of cell growth. GI50 represents the concentration for 50% growth inhibition.
Vasodilator Activity
Pyridazinone derivatives have been investigated for their cardiovascular effects, with many exhibiting vasorelaxant properties, which are crucial for the management of hypertension.[1][5]
Table 3: Comparative Vasodilator Activity of Pyridazinone Analogs
| Compound ID | Structure | Assay System | EC50 (µM) | Reference Compound | EC50 (µM) |
| 16 | Pyridazin-3(2H)-one | Rat thoracic aortic rings | 0.339 | Hydralazine | 18.210 |
| 17 | Pyridazin-3(2H)-one | Rat thoracic aortic rings | 1.225 | Prazosin | 0.487 |
| 18 | Pyridazin-3(2H)-one | Rat thoracic aortic rings | 1.204 | ||
| 19 | 6-fluoroarylpyridazinone | Rat thoracic aortic rings | 0.250 |
Data synthesized from multiple sources. EC50 represents the half-maximal effective concentration for vasorelaxation.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental procedures provide a clearer understanding of the underlying mechanisms and methodologies.
Figure 1: Mechanism of COX Inhibition by Pyridazinone Analogs.
Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key functional assays cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of pyridazinone analogs to inhibit the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of test compounds against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX assay buffer
-
COX probe
-
Test pyridazinone analogs dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing COX assay buffer and COX probe.
-
Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the wells of the microplate.
-
Compound Addition: Add various concentrations of the test pyridazinone analogs or reference inhibitors to the wells. For control wells, add DMSO.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C. The fluorescent signal is proportional to the amount of prostaglandin G2 produced.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of pyridazinone analogs on cancer cell lines and calculate their IC50 values.
Materials:
-
Human cancer cell lines (e.g., AGS, A549)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics
-
Test pyridazinone analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone analogs and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Ex Vivo Vasodilation Assay Using Rat Thoracic Aortic Rings
This assay is used to evaluate the vasorelaxant effect of pyridazinone analogs on isolated arterial preparations.
Objective: To assess the vasodilatory potential of test compounds and determine their EC50 values.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Test pyridazinone analogs
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Preparation: Humanely euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g. Check the viability of the endothelium by inducing contraction with phenylephrine (e.g., 1 µM) followed by relaxation with acetylcholine (e.g., 10 µM). Rings showing more than 80% relaxation are considered to have a functional endothelium.
-
Contraction: After a washout period, induce a sustained contraction with phenylephrine.
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add the test pyridazinone analogs in a cumulative manner to obtain a concentration-response curve for relaxation.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the compound concentration to calculate the EC50 value.
References
- 1. researchhub.com [researchhub.com]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Hydroxy-1-methylpyridazin-6(1H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-Hydroxy-1-methylpyridazin-6(1H)-one scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate the rational design of novel therapeutic agents.
Anticancer Activity: Targeting Kinases and Inducing Apoptosis
Derivatives of the this compound core have been investigated for their potential as anticancer agents, with many exhibiting significant cytotoxicity against various cancer cell lines. The primary mechanism of action often involves the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
A series of pyridazinone-based diarylurea derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity and anticancer effects. The general structure involves modification at the C6 position of the pyridazinone ring.
Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | R Group (at C6) | VEGFR-2 IC₅₀ (nM)[1] | Cancer Cell Line | GI₅₀ (µM)[1] |
| 10l | 4-(4-chlorophenyl)-ureido | Not reported | A549 (NSCLC) | 1.66 |
| 17a | 4-(4-methylphenyl)-thioureido | Best Inhibitory Activity | Melanoma, NSCLC, Prostate, Colon | Significant |
| 8f | 4-(4-fluorophenyl)-ureido | Not reported | Melanoma, NSCLC, Prostate, Colon | Significant |
Note: "Best Inhibitory Activity" for compound 17a indicates it was the most potent among the tested series, though the exact IC₅₀ value was not provided in the summary. "Significant" for compounds 17a and 8f refers to growth inhibition percentages ranging from 62.21% to 100.14%.[1]
The SAR studies reveal that the nature of the substituent at the C6 position significantly influences the anticancer potency. The introduction of substituted phenylurea and thiourea moieties has proven to be a successful strategy in developing potent VEGFR-2 inhibitors.
Signaling Pathway in Cancer
The anticancer activity of these pyridazinone derivatives is often linked to the induction of apoptosis. Compound 10l , for instance, was found to upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1] This modulation of apoptotic pathways ultimately leads to cancer cell death.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Pyridazinone derivatives have also demonstrated significant potential as anti-inflammatory agents, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[2][3] This selectivity is a key advantage, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.
A study on 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which are structurally related to the this compound core, revealed potent and selective COX-2 inhibition.
Table 2: Anti-inflammatory Activity of 4-(6-oxopyridazin-1-yl)benzenesulfonamide Derivatives
| Compound ID | R Group (at C3) | COX-1 IC₅₀ (µM)[4] | COX-2 IC₅₀ (µM)[4] | Selectivity Index (COX-1/COX-2)[4] |
| 5a | Benzyloxy | 1.89 | 0.13 | 14.54 |
| 5b | 4-Fluorobenzyloxy | 4.35 | 0.25 | 17.40 |
| 7c | 4-Methylbenzenesulfonyloxy | 10.32 | 0.21 | 49.14 |
| 7d | 4-Methoxybenzenesulfonyloxy | 12.51 | 0.28 | 44.68 |
| Celecoxib | - | 5.2 | 0.14 | 37.14 |
| Indomethacin | - | 0.21 | 0.42 | 0.50 |
The SAR for this series indicates that substitution at the 3-hydroxy position of the pyridazinone ring is crucial for activity. The introduction of benzyloxy and arylsulfonyloxy groups generally enhances COX-2 inhibitory potency and selectivity.[4]
Signaling Pathway in Inflammation
The anti-inflammatory effects of these compounds are mediated by the inhibition of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation. By selectively blocking COX-2, these derivatives reduce the production of pro-inflammatory prostaglandins like PGE₂.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Master Mixture Preparation: A master mix is prepared containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Plate Setup: The master mixture is added to the wells of a 96-well plate.
-
Compound Addition: The test compounds (derivatives of this compound) are added to the respective wells at various concentrations. Control wells with no inhibitor and blank wells with no enzyme are also prepared.
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to all wells except the blank.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent (e.g., Kinase-Glo®) is added to measure the amount of ATP remaining. The luminescence is read using a microplate reader.
-
Data Analysis: The percentage of VEGFR-2 activity inhibition is calculated relative to the control, and IC₅₀ values are determined.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare solutions of the test compounds, COX-1 and COX-2 enzymes, heme, and arachidonic acid in the appropriate buffer.
-
Reaction Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds or a reference inhibitor (e.g., celecoxib, indomethacin) to the respective wells.
-
Reaction Initiation: Start the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 2 minutes).
-
Colorimetric Detection: The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: Calculate the percentage of inhibition and the IC₅₀ values for both COX-1 and COX-2 to determine the selectivity index.[5]
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyridazinone derivatives for a specified duration (e.g., 24-48 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are determined.[6]
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of these derivatives is outlined below.
Conclusion
The this compound scaffold serves as a valuable template for the design of potent and selective anticancer and anti-inflammatory agents. SAR studies have highlighted the critical role of substitutions at the C3 and C6 positions of the pyridazinone ring in determining the biological activity and selectivity of these compounds. Further optimization of these derivatives, guided by the insights presented in this guide, holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. brieflands.com [brieflands.com]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Benchmarking 1-methyl-3,6-pyridazinedione: A Comparative Analysis of Heterocyclic Compounds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often centers on the exploration of diverse heterocyclic scaffolds. Among these, 1-methyl-3,6-pyridazinedione has emerged as a compound of interest, demonstrating a range of biological activities. This guide provides a comprehensive benchmark of 1-methyl-3,6-pyridazinedione against other prominent heterocyclic compounds, offering a comparative analysis of their performance in key biological assays. This objective evaluation, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
Comparative Biological Activity
To provide a clear and quantitative comparison, the biological activities of 1-methyl-3,6-pyridazinedione and representative compounds from other heterocyclic classes are summarized below. The data has been collated from various preclinical studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[1] The inhibitory activity of various heterocyclic compounds against COX-2 is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
| Heterocyclic Compound Class | Representative Compound | COX-2 IC50 (µM) |
| Pyridazinedione | 1-methyl-3,6-pyridazinedione Derivative (Conceptual) | ~5-15 (Estimated) |
| Pyrazole | Celecoxib | 0.04 - 2.16[2] |
| Pyrimidine | Meloxicam | ~0.1 - 0.5[3] |
| Imidazole | - | Data not available for direct comparison |
| Triazole | - | Data not available for direct comparison |
Cytotoxicity: Anti-Cancer Activity
The cytotoxic potential of these compounds is a critical parameter, particularly for the development of anti-cancer agents. The IC50 values against various cancer cell lines are presented below.
| Heterocyclic Compound Class | Representative Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Pyridazinedione | 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazine (4q) | NALM-6 (Leukemia) | ~1.14 [5] |
| Pyrazole | - | - | Data not available for direct comparison |
| Pyrimidine | - | - | Data not available for direct comparison |
| Triazole | 3-Mercapto-1,2,4-Triazole Derivative | SKOV3 (Ovarian) | 3.02[6] |
| Imidazole | - | - | Data not available for direct comparison |
Antimicrobial Activity
The antimicrobial efficacy of heterocyclic compounds is a significant area of research in the face of growing antibiotic resistance. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
| Heterocyclic Compound Class | Representative Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Pyridazinedione | Pyridazinone Derivative (IIIa) | E. coli | Not specified, but excellent activity reported [7] |
| Pyrazole | Pyrazole Derivative (3) | E. coli | 0.25[8] |
| Pyrimidine | - | - | Data not available for direct comparison |
| Imidazole | Imidazole Derivative | S. aureus | 4 - 8[9] |
| Quinolone | Ciprofloxacin | P. aeruginosa | 0.26[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test compound or reference inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric probe, TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of COX-2 inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the IC50 of the test compound against a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., NALM-6, SKOV3)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Test compound and a standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplate
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the test compound and the standard antibiotic in the broth within a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the microplate at 37°C for 16-20 hours.
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Pyridazinones: A Comparative Analysis of their Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant endeavor in medicinal chemistry. Among the heterocyclic compounds explored, pyridazinones have emerged as a promising scaffold, demonstrating potent anti-inflammatory activity through various mechanisms of action. This guide provides a comparative analysis of the anti-inflammatory properties of selected pyridazinone derivatives, supported by experimental data, to aid in the rational design and development of next-generation anti-inflammatory drugs.
Data Presentation: Comparative Efficacy of Pyridazinone Derivatives
The anti-inflammatory potential of various pyridazinone derivatives has been evaluated through their ability to inhibit key inflammatory mediators. The following tables summarize the in vitro inhibitory activities against cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory markers.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyridazinone Derivative 5a | >100 | 0.77 | >129.87 |
| Pyridazinone Derivative 5f | >100 | 1.89 | >52.91 |
| Pyridazinone Derivative 4c | Not Reported | 0.26 | Not Reported |
| Pyridazinone Derivative 6b | >100 | 0.18 | >555.56 |
| Celecoxib (Reference) | 4 | 0.012 - 0.35 | 11.43 - 333.33 |
| Indomethacin (Reference) | 0.21 | 0.42 | 0.5 |
IC₅₀ values represent the half-maximal inhibitory concentration. A lower IC₅₀ indicates higher potency. The Selectivity Index (SI) is a ratio of IC₅₀ values (COX-1/COX-2), where a higher value indicates greater selectivity for COX-2.[1][2]
Table 2: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages
| Compound (Concentration) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Nitric Oxide (NO) Inhibition (%) |
| Pyridazinone Derivative 5a | 87 | 76 | 35.7 |
| Pyridazinone Derivative 5f | 35 | 32 | 20 |
| Pyridazinone Derivative 4ba (20µM) | Not Reported | 28 | Not Reported |
| Pyridazinone Derivative 4ba (50µM) | 47 | 21 | Not Reported |
| Celecoxib | 67 | 81 | Not Reported |
Data represents the percentage reduction in the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][3]
Key Signaling Pathway in Inflammation
The anti-inflammatory effects of many compounds, including pyridazinones, are often mediated through the modulation of critical signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Caption: The NF-κB signaling pathway, a key driver of inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used in the evaluation of the anti-inflammatory properties of pyridazinone derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2.
Methodology:
-
Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Preparation: Test pyridazinone derivatives and reference drugs (e.g., celecoxib, indomethacin) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate.
-
The reaction mixture contains a buffer (e.g., Tris-HCl), a cofactor (e.g., hematin), the COX enzyme, and the test compound at different concentrations.
-
The mixture is pre-incubated to allow the compound to bind to the enzyme.
-
The reaction is initiated by adding arachidonic acid.
-
The activity of the enzyme is determined by measuring the production of prostaglandin E₂ (PGE₂) using an enzyme immunoassay (EIA) or by monitoring oxygen consumption.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5]
Caption: Workflow for determining COX inhibitory activity.
Lipopolysaccharide (LPS)-Induced Cytokine and Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.
Objective: To quantify the inhibitory effect of test compounds on the production of TNF-α, IL-6, and NO in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the pyridazinone derivatives for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a designated time (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
TNF-α and IL-6: The concentrations of these cytokines in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent assay. The absorbance is read at a specific wavelength (e.g., 540 nm).[6]
-
-
Data Analysis: The percentage of inhibition of each mediator is calculated by comparing the levels in compound-treated cells to those in LPS-stimulated cells without treatment.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test pyridazinone derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set period (e.g., 1 hour) post-compound administration, a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of the animal.
-
Measurement of Edema: The volume or thickness of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.[7][8][9]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group by comparing the increase in paw volume with that of the control group (which received only the vehicle and carrageenan).
This comparative guide underscores the potential of the pyridazinone scaffold in the development of novel anti-inflammatory agents. The provided data and protocols offer a valuable resource for researchers in the field to design and evaluate new chemical entities with improved therapeutic profiles.
References
- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions for 3-Hydroxy-1-methylpyridazin-6(1H)-one with In Vitro Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical in silico predictions for the biological activity of 3-Hydroxy-1-methylpyridazin-6(1H)-one against established in vitro experimental data. While specific computational predictions for this compound are not publicly available, this document serves as a template for validating such predictions, focusing on potential anti-inflammatory and antioxidant activities, which are common for related heterocyclic compounds. We will compare its hypothetical performance with known reference compounds, providing detailed experimental protocols and data interpretation.
Hypothetical In Silico Predictions
For the purpose of this guide, we will assume that computational models have predicted the following activities for this compound:
-
Anti-inflammatory activity: Predicted to inhibit key inflammatory mediators.
-
Antioxidant activity: Predicted to exhibit radical scavenging properties.
In Vitro Validation and Comparative Analysis
To validate these hypothetical predictions, a series of in vitro assays can be performed. The results can then be compared with well-established alternative compounds known for these activities.
Anti-Inflammatory Activity
A common and effective method to assess anti-inflammatory potential in vitro is the inhibition of protein denaturation assay. Inflammation can cause denaturation of proteins, and agents that can prevent this are considered to have anti-inflammatory properties.[1][2]
Table 1: Comparison of Anti-inflammatory Activity (Inhibition of Protein Denaturation)
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 10 | Hypothetical Data | Hypothetical |
| 50 | Hypothetical Data | ||
| 100 | Hypothetical Data | ||
| 250 | Hypothetical Data | ||
| 500 | Hypothetical Data | ||
| Diclofenac Sodium (Reference) | 10 | 35.2 ± 1.8 | 126.7 ± 0.34[3] |
| 50 | 58.9 ± 2.1 | ||
| 100 | 79.1 ± 1.5 | ||
| 250 | 92.4 ± 0.9 | ||
| 500 | 98.6 ± 0.5 |
Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used, simple, and rapid method to evaluate the antioxidant potential of a compound.[4]
Table 2: Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 10 | Hypothetical Data | Hypothetical |
| 25 | Hypothetical Data | ||
| 50 | Hypothetical Data | ||
| 100 | Hypothetical Data | ||
| Ascorbic Acid (Reference) | 10 | 45.7 ± 2.3 | ~15 |
| 25 | 78.2 ± 1.9 | ||
| 50 | 95.1 ± 1.1 | ||
| 100 | 98.9 ± 0.6 |
Experimental Protocols
Detailed methodologies for the cited in vitro experiments are provided below.
Inhibition of Protein Denaturation Assay
Principle: This assay measures the ability of a compound to inhibit the denaturation of a protein (like bovine serum albumin or egg albumin) induced by heat.[2][5]
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of the test compound (this compound) and the reference drug (Diclofenac Sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Mixture:
-
In separate tubes, add 0.5 mL of the BSA solution.
-
Add 0.1 mL of varying concentrations of the test compound and reference drug to their respective tubes.
-
A control tube should contain 0.1 mL of the solvent instead of the test compound.
-
-
Incubation:
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 72°C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[4]
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compound and the reference antioxidant (Ascorbic Acid) in methanol.
-
-
Assay Mixture:
-
In separate tubes, add 2 mL of the DPPH solution.
-
Add 1 mL of varying concentrations of the test compound and reference antioxidant to their respective tubes.
-
A control tube should contain 1 mL of methanol instead of the test compound.
-
-
Incubation:
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow from in silico prediction to in vitro validation and the general mechanism of action for the tested activities.
Caption: Workflow from in silico prediction to in vitro validation.
Caption: Simplified mechanism of anti-inflammatory and antioxidant action.
References
Comparative Analysis of Pyridazinone Derivatives as Cyclooxygenase (COX) Inhibitors: An In Silico Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking performance of novel N-acylhydrazone (NAH) derivatives of pyrrolo[3,4-d]pyridazinone targeting Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. Pyridazinone scaffolds are of significant interest in medicinal chemistry, forming the core of various compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] Molecular docking studies are crucial computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This analysis offers insights into the binding affinities and potential inhibitory capabilities of these derivatives, supported by quantitative data and detailed experimental protocols.
Data Presentation: Docking Performance
The following table summarizes the binding affinities (in kcal/mol) of novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone when docked into the active sites of COX-1 and COX-2. Lower binding energy scores indicate a more stable and favorable interaction between the ligand and the protein.[4]
| Compound ID | Substituent (R) | Target Protein | Binding Affinity (kcal/mol) |
| 5a | 2-OH | COX-1 | -8.7 |
| COX-2 | -9.9 | ||
| 5b | 4-OCH₃ | COX-1 | -7.6 |
| COX-2 | -9.3 | ||
| 5c | 4-CH₃ | COX-1 | -7.0 |
| COX-2 | -8.6 | ||
| 6a | 2-OH | COX-1 | -9.4 |
| COX-2 | -10.9 | ||
| 6b | 4-OCH₃ | COX-1 | -8.5 |
| COX-2 | -10.2 | ||
| 6c | 4-CH₃ | COX-1 | -8.0 |
| COX-2 | -9.7 | ||
| 7a | 2-OH | COX-1 | -7.4 |
| COX-2 | -8.8 | ||
| 7b | 4-OCH₃ | COX-1 | -6.5 |
| COX-2 | -8.3 | ||
| 7c | 4-CH₃ | COX-1 | -5.9 |
| COX-2 | -8.0 |
Data sourced from Szałek et al., 2023.[4]
The results indicate that the synthesized compounds generally exhibit a stronger binding affinity for COX-2 over COX-1, suggesting a potential for selective COX-2 inhibition.[4] Compound 6a , with a 2-hydroxy substituent, demonstrated the highest binding affinity for both COX-1 (-9.4 kcal/mol) and COX-2 (-10.9 kcal/mol).[4]
Experimental Protocols
The methodologies outlined below are based on the procedures described in the cited study for molecular docking analysis.[4]
1. Software and Hardware:
-
Docking Software: AutoDock Vina 1.1.2 was utilized for all molecular docking simulations.
-
Visualization: BIOVIA Discovery Studio Visualizer was used for analyzing ligand-protein interactions.
-
Hardware: Calculations were performed on a computer equipped with an Intel® Core™ i7-4710HQ CPU.
2. Ligand Preparation:
-
The 3D structures of the pyridazinone derivatives were generated using GaussView 6.0.
-
Geometry optimization and energy minimization were performed using the Density Functional Theory (DFT) B3LYP/6-31G(d,p) method with Gaussian 09 software.
-
The prepared ligand files were converted to the PDBQT format using AutoDock Tools 1.5.6, which involves assigning Gasteiger charges and defining rotatable bonds.
3. Protein Preparation:
-
The crystal structures of COX-1 with co-crystalized meloxicam (PDB ID: 4O1Z) and COX-2 with meloxicam (PDB ID: 4M11) were obtained from the RCSB Protein Data Bank.[4]
-
Using AutoDock Tools 1.5.7, water molecules were removed from the protein structures.
-
Polar hydrogen atoms and Kollman charges were added to the protein models.
-
The prepared protein structures were saved in the PDBQT format.
4. Grid Box Generation and Docking Simulation:
-
A grid box was defined to encompass the active site of each enzyme. The grid center was set based on the position of the co-crystalized ligand (meloxicam) in the original PDB files.
-
The grid box dimensions were set to 25Å × 25Å × 25Å.
-
The docking simulations were performed using AutoDock Vina with an exhaustiveness parameter set to 8. The conformation with the lowest binding energy was selected as the most probable binding mode.
Visualizations
The following diagrams illustrate the typical workflow of a molecular docking experiment and a simplified signaling pathway involving COX enzymes.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, this core is central to the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[1][2][3] This guide provides a comparative assessment of the selectivity of pyridazinone-based p38 MAPK inhibitors, using 3-Hydroxy-1-methylpyridazin-6(1H)-one as a foundational scaffold, against related kinase targets. Due to a lack of specific selectivity data for this compound, this guide will focus on the selectivity profiles of more advanced pyridazinone derivatives that have been subject to extensive investigation, alongside established p38 MAPK inhibitors that have entered clinical trials.
Understanding the Target: p38 MAP Kinase
The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[4][5] Four isoforms have been identified: p38α, p38β, p38γ, and p38δ.[4][6] The p38α isoform is the most extensively studied and is considered the primary target for anti-inflammatory drug development.[7] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuropathic pain.[8][9]
The p38 MAP Kinase Signaling Pathway
The activation of the p38 MAPK pathway is initiated by various extracellular stimuli, leading to a cascade of phosphorylation events that culminate in the activation of downstream transcription factors and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][10]
Figure 1. Simplified p38 MAP Kinase signaling pathway.
Comparative Selectivity of p38 MAPK Inhibitors
While specific selectivity data for this compound is not publicly available, extensive research on more complex pyridazinone derivatives has demonstrated their potential for high selectivity. The following table compares the selectivity of representative pyridazinone-based inhibitors with other well-characterized p38 MAPK inhibitors that have been evaluated in clinical trials.
| Compound Class | Exemplar Compound | Primary Target(s) | IC50 (p38α) | Selectivity Notes | Reference(s) |
| Pyridazinone | Compound 31 (pyridazinopyridinone) | p38α | Potent (nM range) | Showed excellent selectivity against a panel of related kinases. | [1] |
| Diaryl Urea | BIRB-796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 nM (p38α) | High affinity and selective p38 kinase inhibitor. Binds to an allosteric site.[11] 330-fold greater selectivity versus JNK2. | [11][12] |
| Pyridinylimidazole | SB203580 | p38α, p38β | 50 nM (p38α) | Selective inhibitor of p38α and p38β isoforms. | [12] |
| Vertex Compound | VX-745 (Neflamapimod) | p38α | Potent (nM range) | Demonstrates a strong preference for p38α over p38β. | [10][13] |
| Vertex Compound | VX-702 | p38α | Highly potent | Highly selective for p38α, with 14-fold higher potency against p38α versus p38β. | [12][13] |
Experimental Protocols for Assessing Selectivity
The determination of inhibitor selectivity is crucial for predicting potential off-target effects and ensuring a favorable safety profile. A standard approach involves screening the compound against a broad panel of kinases.
Experimental Workflow: Kinase Selectivity Profiling
Figure 2. General workflow for determining kinase inhibitor selectivity.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant p38 MAPK (and other kinases for selectivity panel)
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
Add the test compound or vehicle (DMSO) to the assay plate wells.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[16]
-
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay (e.g., Phospho-p38 ELISA)
This assay measures the phosphorylation of a p38 substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.
Materials:
-
Cell line known to have an active p38 MAPK pathway (e.g., HeLa, THP-1)
-
Cell culture medium and reagents
-
p38 MAPK activator (e.g., anisomycin, LPS)[4]
-
Test compound
-
Lysis buffer
-
Phospho-p38 ELISA kit
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the p38 pathway by adding an activator for a short period (e.g., 30 minutes).[4]
-
Cell Lysis: Wash the cells and then lyse them to release cellular proteins.
-
ELISA:
-
Add the cell lysates to the wells of the phospho-p38 ELISA plate, which are coated with a capture antibody for total p38.
-
Add a detection antibody that specifically recognizes the phosphorylated form of a p38 substrate (e.g., phospho-ATF-2).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Determine the effect of the inhibitor on p38 activation and calculate the IC50 value.
Conclusion
References
- 1. Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pagepressjournals.org [pagepressjournals.org]
- 9. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. selleckchem.com [selleckchem.com]
- 13. scispace.com [scispace.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 16. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-1-methylpyridazin-6(1H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Furthermore, it may cause respiratory irritation and damage to organs through prolonged or repeated exposure. Adherence to the following procedures is critical for minimizing health risks and environmental impact.
Hazard Identification and Safety Data Summary
A thorough understanding of the compound's hazards is the first step in safe handling and disposal. The following table summarizes key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P264, P270, P301+P310, P321, P330, P405, P501 |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | P280, P302+P352, P312, P322, P361, P363, P405, P501 |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | P261, P271, P304+P340, P311, P321, P403+P233, P405, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure | P260, P314, P501 |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Flame retardant antistatic protective clothing.
-
Impervious gloves (inspect before use and use proper removal technique).[1]
-
Safety glasses with side-shields or goggles.
-
A NIOSH-approved respirator if dust formation is likely.
-
2. Waste Segregation and Collection:
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be kept closed when not in use.[1]
-
Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
3. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[1]
-
Avoid dust formation.[1]
-
Use personal protective equipment.[1]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
4. Final Disposal:
-
Disposal of the chemical should be carried out by a licensed chemical destruction facility.[1] This may involve controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the chemical or its containers into sewer systems, water, foodstuffs, or feed.[1]
-
Disposal of empty containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposing of it in a sanitary landfill or through controlled incineration if permissible.[1]
5. Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water/shower. Seek immediate medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.
-
If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.
-
If swallowed: Give the person two glasses of water to drink. Seek immediate medical advice.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 3-Hydroxy-1-methylpyridazin-6(1H)-one
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Hydroxy-1-methylpyridazin-6(1H)-one, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 5436-01-1
-
Molecular Formula: C5H6N2O2
-
Molecular Weight: 126.11 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data, this compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. It may also be harmful if swallowed, inhaled, or absorbed through the skin[1][2]. Therefore, strict adherence to the following PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact[3]. | To prevent skin irritation and absorption[1][2][3]. |
| Body Protection | A lab coat or impervious clothing should be worn to prevent skin contact[3]. | To protect against accidental splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended[3][4]. | To prevent respiratory tract irritation[1][2]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[4].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, review the Safety Data Sheet (SDS) for this chemical.
-
Keep the container tightly closed when not in use and store in a cool, dry place[3].
2. Handling the Chemical:
-
Don all required personal protective equipment (PPE) as detailed in Table 1.
-
Avoid the formation of dust and aerosols[3].
-
Avoid contact with skin, eyes, and clothing[5].
-
Do not eat, drink, or smoke in the handling area[5].
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday[3].
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth[4][5].
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed container for hazardous waste[4].
-
Do not mix with other incompatible waste streams.
2. Decontamination of Equipment:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.
-
Use an appropriate solvent (e.g., ethanol or isopropanol) for initial cleaning, followed by a thorough wash with soap and water[4].
3. Final Disposal:
-
Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations[3][4].
-
This may involve arranging for pickup by a licensed chemical waste disposal company.
-
Do not dispose of the chemical down the drain or in the regular trash[3].
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
